Bivalirudin
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRCOABEOLEUMC-GEJPAHFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H138N24O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155847 | |
| Record name | Bivalirudin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2180.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128270-60-0 | |
| Record name | Bivalirudin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128270600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bivalirudin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00006 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bivalirudin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bivalirudin's Mechanism of Action: A Technical Guide for Researchers
An In-depth Examination of a Direct Thrombin Inhibitor
This technical guide provides a comprehensive overview of the mechanism of action of bivalirudin, a direct thrombin inhibitor used as an anticoagulant. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, enzyme kinetics, and pharmacological parameters of this compound. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of this important therapeutic agent.
Core Mechanism of Action: Bivalent and Reversible Thrombin Inhibition
This compound is a synthetic 20-amino-acid polypeptide analogue of the naturally occurring anticoagulant, hirudin, found in the saliva of the medicinal leech.[1] Its primary mechanism of action is the direct, specific, and reversible inhibition of thrombin, a pivotal serine protease in the coagulation cascade.[2][3] Thrombin plays a central role in hemostasis by converting fibrinogen to fibrin, which forms the meshwork of a blood clot.[3]
Unlike indirect thrombin inhibitors such as heparin, this compound does not require a cofactor like antithrombin to exert its anticoagulant effect.[4] It directly binds to both circulating and clot-bound thrombin, a key advantage in treating established thrombosis.[4]
The inhibitory process is bivalent, meaning this compound binds to two distinct sites on the thrombin molecule:
-
The Catalytic Site: The N-terminal of this compound interacts with the active site of thrombin, directly blocking its enzymatic activity and preventing the cleavage of fibrinogen.[1]
-
Exosite I: The C-terminal portion of this compound binds to the anion-binding exosite I of thrombin, which is the substrate-recognition site responsible for binding fibrinogen.[5] This dual binding ensures a high affinity and specificity for thrombin.[1]
A unique feature of this compound's mechanism is its reversibility. Thrombin can slowly cleave the Arg-Pro bond at the N-terminus of this compound, leading to the dissociation of the N-terminal fragment from the catalytic site.[4] This cleavage results in a partial recovery of thrombin's activity, contributing to a more controlled and predictable anticoagulant effect with a reduced risk of bleeding compared to irreversible inhibitors.[6]
Quantitative Pharmacological Data
The following tables summarize key quantitative parameters related to this compound's interaction with thrombin and its overall pharmacokinetic and pharmacodynamic profile.
Table 1: Thrombin Binding and Inhibition Kinetics
| Parameter | Value | Reference |
| Inhibitory Constant (Ki) | 2 nM | [7] |
| 175.1 ± 65.4 nM | [5] | |
| Inhibition Type | Mixed inhibition mimicking uncompetitive binding | [6] |
Note: The discrepancy in the reported Ki values may be attributable to different experimental conditions and methodologies. Further investigation is warranted to reconcile these findings.
Table 2: Pharmacokinetic Properties
| Parameter | Value | Patient Population | Reference |
| Half-life | ~25 minutes | Normal renal function | [1][8] |
| 34 minutes | Moderate renal impairment | [8] | |
| 57 minutes | Severe renal impairment | [8] | |
| 3.5 hours | Dialysis-dependent | [8] | |
| Clearance | Primarily via proteolytic cleavage (~80%) and renal elimination (~20%) | Normal renal function | [9] |
| Volume of Distribution (Vd) | 0.1 L/kg | Healthy adults | [10] |
Table 3: Pharmacodynamic Effects on Coagulation Parameters
| Assay | Therapeutic Target/Effect | Reference |
| Activated Partial Thromboplastin Time (aPTT) | 1.5 to 2.5 times the patient's baseline value | [8] |
| Activated Clotting Time (ACT) | Target of >225 seconds during PCI | [11] |
| Target of 180 to 220 seconds for ECMO | [12] | |
| Diluted Thrombin Time (dTT) | Therapeutic range of 60-90 seconds | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action and clinical effect of this compound.
Chromogenic Assay for this compound Concentration
This assay quantitatively measures the concentration of this compound in plasma by assessing its inhibition of a known amount of thrombin.
Principle: A known amount of thrombin is added to a plasma sample containing this compound. The residual thrombin activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored product (p-nitroaniline). The amount of color produced is inversely proportional to the this compound concentration.[14]
Materials:
-
Citrated patient plasma
-
This compound calibrators and controls
-
Thrombin reagent (e.g., 3 NIH units/mL)
-
Chromogenic thrombin substrate (e.g., 1.5 mg/mL)
-
Physiological saline
-
Microplate reader or automated coagulation analyzer capable of reading absorbance at 405 nm
Procedure (Automated Analyzer Example):
-
Prepare a 1:2 dilution of the patient plasma sample with physiological saline.
-
In the assay cuvette, incubate 80 µL of the diluted plasma with 80 µL of the thrombin substrate.[14]
-
Add 80 µL of the thrombin reagent to initiate the reaction.[14]
-
The analyzer measures the change in absorbance at 405 nm over a specified time (e.g., 15 to 45 seconds) to determine the rate of p-nitroaniline release.[14]
-
A calibration curve is generated using this compound calibrators of known concentrations.
-
The concentration of this compound in the patient sample is interpolated from the calibration curve.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT is a global coagulation assay used to monitor the anticoagulant effect of this compound by measuring the time it takes for plasma to clot after the addition of a reagent that activates the intrinsic and common pathways.
Principle: An activator of the contact-dependent pathway of coagulation (e.g., silica, kaolin) and phospholipids are added to the plasma sample, followed by calcium chloride to initiate clotting. The time to clot formation is measured.
Materials:
-
Citrated patient plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride solution (e.g., 0.025 M)
-
Coagulation analyzer
Procedure (Manual Method Example):
-
Pre-warm all reagents and plasma samples to 37°C.
-
Pipette 50 µL of the aPTT reagent into a test tube.
-
Add 50 µL of the patient plasma to the tube.
-
Incubate the mixture for a specified time (e.g., 3 minutes) at 37°C.
-
Add 50 µL of the pre-warmed calcium chloride solution and simultaneously start a stopwatch.
-
Observe the mixture for clot formation and stop the stopwatch as soon as a fibrin clot is visible. The recorded time is the aPTT.
Surface Plasmon Resonance (SPR) for this compound-Thrombin Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between two molecules.
Principle: One molecule (the ligand, e.g., thrombin) is immobilized on a sensor chip. The other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This change is proportional to the mass of analyte bound to the ligand.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified thrombin (ligand)
-
Purified this compound (analyte) at various concentrations
-
Running buffer (e.g., HBS-EP)
Procedure Outline:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject a solution of thrombin in an appropriate buffer (e.g., sodium acetate, pH 4.5) to allow for covalent coupling to the sensor surface.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Binding:
-
Inject a series of this compound solutions at different concentrations over the immobilized thrombin surface.
-
Monitor the association phase as this compound binds to thrombin.
-
Flow running buffer over the surface to monitor the dissociation phase as this compound unbinds from thrombin.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is the ratio of kd/ka.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.
Caption: this compound's bivalent binding to thrombin.
References
- 1. Impact of Pre-PCI Activated Clotting Time on Outcomes of this compound Versus Heparin During Primary PCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromogenic and Clot-Based this compound Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct features of bivalent direct thrombin inhibitors, hirudin and this compound, revealed by clot waveform analysis and enzyme kinetics in coagulation assays | Journal of Clinical Pathology [jcp.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Perfusion Strategies for this compound Anticoagulation: AIIMS Protocol - Journal of Cardiac Critical Care TSS [jcardcritcare.org]
- 13. acforum-excellence.org [acforum-excellence.org]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
An In-depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Bivalirudin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic properties of bivalirudin, a direct thrombin inhibitor. The information herein is curated for researchers, scientists, and professionals involved in drug development, offering a detailed look at the preclinical data that underpins the clinical application of this anticoagulant.
Executive Summary
This compound is a synthetic, 20-amino acid peptide that acts as a specific and reversible direct thrombin inhibitor. Its preclinical profile is characterized by linear and predictable pharmacokinetics, a rapid onset of action, and a short half-life. The primary mechanism of action involves binding to both the catalytic site and the anion-binding exosite of thrombin, effectively inhibiting both circulating and clot-bound thrombin. This guide summarizes the key pharmacokinetic and pharmacodynamic parameters from various preclinical models, details common experimental protocols, and provides visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound's anticoagulant effect stems from its direct, high-affinity, and specific binding to thrombin. Unlike indirect thrombin inhibitors such as heparin, this compound does not require a cofactor like antithrombin for its activity. It forms a non-covalent, reversible complex with thrombin, inhibiting thrombin-mediated fibrinogen cleavage, platelet activation, and the activation of factors V, VIII, and XIII.
The reversibility of this compound's binding is a key feature. Thrombin slowly cleaves the Arg3-Pro4 bond in the P4-P1 region of this compound, leading to the recovery of thrombin's active site function. This contributes to its short duration of action and predictable anticoagulant response.
Signaling Pathway of this compound
An In-Depth Technical Guide on the Molecular Interactions Between Bivalirudin and Thrombin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the direct thrombin inhibitor, bivalirudin, and its target, thrombin. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the binding kinetics, thermodynamics, and structural basis of this critical interaction in anticoagulant therapy.
Mechanism of Action
This compound is a synthetic 20-amino-acid polypeptide that acts as a specific and reversible direct thrombin inhibitor.[1][2][3] Its mechanism of action is multifaceted, involving a bivalent interaction with thrombin that effectively blocks its prothrombotic activities.[2][3] this compound binds to both the catalytic site and the anion-binding exosite I of thrombin.[2][3] This dual binding confers high affinity and specificity, preventing the conversion of fibrinogen to fibrin, a key step in blood clot formation.[2]
A unique feature of this compound's interaction with thrombin is its reversibility. Thrombin slowly cleaves the Arg3-Pro4 bond in the N-terminal region of this compound.[1] This cleavage results in the dissociation of the N-terminal portion from the active site, leading to a reduction in binding affinity and the restoration of thrombin's activity.[1] This transient inhibition contributes to the predictable and manageable anticoagulant effect of this compound in clinical settings.[3]
Quantitative Analysis of this compound-Thrombin Interaction
The binding of this compound to thrombin has been characterized using various biophysical and biochemical techniques. The following tables summarize the available quantitative data on the binding affinity and kinetics of this interaction.
Table 1: Binding Affinity of this compound for Thrombin
| Parameter | Value | Method | Reference |
| K_i | 175.1 ± 65.4 nM | Enzyme Kinetics | [4] |
Table 2: Enzyme Inhibition Kinetics
| Inhibition Type | Description | Method | Reference |
| Mixed Inhibition (mimicking uncompetitive binding) | This compound can bind to both free thrombin and the thrombin-substrate complex. | Enzyme Kinetics (Clauss fibrinogen assay) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for key techniques used to study the this compound-thrombin interaction.
Enzyme Kinetics Assay (Clauss Fibrinogen Assay)
This assay is utilized to determine the inhibitory effect of this compound on thrombin's ability to cleave fibrinogen.
Materials:
-
Pooled normal plasma
-
This compound solutions of varying concentrations
-
Thrombin reagent
-
Calcium chloride
-
Coagulometer (e.g., CS-5100, Sysmex)
Procedure:
-
Prepare serial dilutions of this compound in pooled normal plasma.
-
Pre-warm the plasma samples containing this compound to 37°C.
-
Initiate the clotting reaction by adding a high concentration of thrombin reagent to the plasma sample.
-
Measure the time to clot formation using a coagulometer.
-
Plot the clotting time against the this compound concentration.
-
To determine the type of inhibition, perform the assay with varying concentrations of both the substrate (fibrinogen, by diluting the plasma) and the inhibitor (this compound).
-
Analyze the data using Lineweaver-Burk and Dixon plots to characterize the inhibition kinetics.[4]
X-Ray Crystallography of the this compound-Thrombin Complex
The three-dimensional structure of the this compound-thrombin complex provides atomic-level insights into their interaction. The complex structure has been solved and is available in the Protein Data Bank (PDB) with the accession code 3VXE .[5]
Crystallization and Data Collection (Summarized Protocol):
-
Protein and Inhibitor Preparation: Recombinant human α-thrombin and synthetic this compound are purified to high homogeneity.
-
Complex Formation: The this compound-thrombin complex is formed by incubating the two components together.
-
Crystallization: The complex is crystallized using vapor diffusion methods. While specific conditions for 3VXE are not detailed in the immediate search results, a general approach for similar thrombin-inhibitor complexes involves mixing the complex solution with a precipitant solution (e.g., containing polyethylene glycol) and allowing vapor equilibration against a reservoir of the precipitant.
-
Data Collection: X-ray diffraction data are collected from a single crystal of the complex. For PDB entry 3VXE, joint X-ray and neutron diffraction data were collected at resolutions of 1.6 Å and 2.8 Å, respectively, with a higher resolution X-ray dataset at 1.25 Å.[5] Data collection is typically performed at cryogenic temperatures to minimize radiation damage.
-
Structure Solution and Refinement: The structure is solved using molecular replacement, using a known thrombin structure as a search model. The model is then refined against the diffraction data to yield the final atomic coordinates.[5]
Clotting and Chromogenic Assays for this compound Monitoring
In a clinical setting, the anticoagulant effect of this compound is monitored using various assays.
Quantitative Clotting Assay (e.g., HEMOCLOT™ Thrombin Inhibitors):
-
Patient citrated plasma is diluted (e.g., 1:10 with physiological saline).
-
The diluted plasma is mixed with a pool of normal plasma.
-
A thrombin-calcium reagent is added to initiate clotting.
-
The clotting time is measured at 37°C. The prolongation of the clotting time is proportional to the this compound concentration.[1]
Kinetics Chromogenic Assay (e.g., BIOPHEN™ Direct Thrombin Inhibitor):
-
Patient citrated plasma is diluted (e.g., 1:2 with physiological saline).
-
The diluted plasma is incubated with a specific thrombin substrate.
-
A known amount of thrombin is added.
-
The residual thrombin activity is measured by the rate of cleavage of the chromogenic substrate, which releases a colored product (p-nitroaniline) that can be quantified spectrophotometrically at 405 nm. The color intensity is inversely proportional to the this compound concentration.[1]
Visualizing Molecular Interactions and Pathways
Diagrams are essential tools for understanding complex biological processes. The following sections provide visualizations of the this compound-thrombin interaction and related pathways using the Graphviz DOT language.
This compound-Thrombin Binding Mechanism
Caption: this compound's bivalent binding to thrombin.
Simplified Coagulation Cascade and this compound's Point of Intervention
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Distinct features of bivalent direct thrombin inhibitors, hirudin and this compound, revealed by clot waveform analysis and enzyme kinetics in coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
Methodological & Application
Establishing a Bivalirudin Infusion Protocol for Cardiopulmonary Bypass: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing a bivalirudin infusion strategy for anticoagulation during cardiopulmonary bypass (CPB). This compound, a direct thrombin inhibitor, serves as a crucial alternative to heparin, particularly in patients with heparin-induced thrombocytopenia (HIT).[1][2][3][4][5]
Introduction to this compound in Cardiopulmonary Bypass
This compound is a synthetic 20-amino acid polypeptide that directly inhibits thrombin by binding to both its catalytic site and fibrinogen-binding exosite.[6] Unlike heparin, its anticoagulant effect is independent of antithrombin III and it can inhibit both circulating and clot-bound thrombin.[1][6] Its predictable pharmacokinetics and short half-life of approximately 25 minutes make it a valuable agent in the dynamic environment of cardiac surgery.[2]
Key Attributes of this compound:
-
Mechanism of Action: Direct thrombin inhibitor.[6]
-
Pharmacokinetics: Linear, with predictable dose-response.[1][7]
-
Elimination: Primarily through proteolytic cleavage (approximately 80%) and to a lesser extent by renal excretion (approximately 20%).[1]
-
Monitoring: Primarily monitored using Activated Clotting Time (ACT).[1][2][4][8]
This compound Dosing and Monitoring Protocols
Several clinical trials, such as the CHOOSE-ON and EVOLUTION-ON studies, have informed the dosing strategies for this compound in on-pump cardiac surgery.[9][10] The following tables summarize the recommended dosing and monitoring parameters.
Table 1: Recommended this compound Dosing for On-Pump Cardiopulmonary Bypass
| Phase of Surgery | Action | Dosage |
| Pre-CPB | Initial Bolus Dose (Patient) | 1.0 mg/kg intravenously[1][8][9][10] |
| Pump Prime | 50 mg added to the CPB circuit prime volume[9][10][11] | |
| During CPB | Continuous Infusion | 2.5 mg/kg/hr[1][8][9][10][11] |
| Additional Boluses (if needed) | 0.1 - 0.5 mg/kg as clinically indicated to maintain target ACT[11] | |
| Post-CPB | Discontinuation | Consider stopping the infusion approximately 15 minutes before weaning from CPB[11] |
| Recirculation of Pump Blood | Add 50 mg this compound to the circuit if recirculation is necessary[1][8] | |
| Re-initiation of CPB | Administer a new full bolus of 1.0 mg/kg to the patient[1][8] |
Table 2: Monitoring Parameters for this compound Anticoagulation
| Parameter | Baseline | Target during CPB | Monitoring Frequency |
| Activated Clotting Time (ACT) | Patient baseline ACT prior to this compound administration | ≥ 2.5 times baseline[1][8][9][10] OR > 400 seconds[2][4] | Every 30 minutes during CPB[12] |
| Ecarin Clotting Time (ECT) | Patient baseline ECT | Correlates well with this compound plasma concentrations[7] | As per institutional protocol |
Note: While ACT is the standard monitoring tool, it may be less sensitive at higher this compound concentrations. The Ecarin Clotting Time (ECT) has shown greater sensitivity and linearity.[1][7]
Experimental Protocols
This protocol is a synthesis of methodologies described in clinical trials and guidelines.[9][10][11][12]
Objective: To achieve and maintain adequate anticoagulation with this compound during on-pump cardiopulmonary bypass.
Materials:
-
This compound for injection
-
Sterile saline or 5% dextrose in water for reconstitution
-
Syringes and infusion pump
-
Cardiopulmonary bypass circuit
-
ACT monitoring system (e.g., Hemochron)
-
Blood collection tubes (for baseline and intraoperative ACT measurements)
Procedure:
-
Baseline Measurement: Draw a blood sample to determine the baseline Activated Clotting Time (ACT) before the administration of any this compound.
-
Pump Priming: Add 50 mg of this compound to the priming fluid of the cardiopulmonary bypass circuit.[9][10][11]
-
Initial Patient Bolus: Administer a 1.0 mg/kg intravenous bolus of this compound to the patient prior to the surgical incision.[8][11]
-
Confirmation of Anticoagulation: Five minutes after the initial bolus, draw a blood sample and measure the ACT. The ACT should be at least 2.5 times the baseline value to confirm adequate anticoagulation before cannulation.[8][12]
-
Initiation of Continuous Infusion: Immediately following the bolus, begin a continuous intravenous infusion of this compound at a rate of 2.5 mg/kg/hr.[8][11]
-
Intraoperative Monitoring: Monitor the ACT every 30 minutes throughout the duration of the CPB.[12] The target ACT should be maintained at ≥ 2.5 times the baseline or >400 seconds.[2][4][9][10]
-
Dose Adjustments: If the ACT falls below the target range, administer an additional bolus of 0.1-0.5 mg/kg of this compound.[11] It is generally recommended to re-bolus rather than solely adjusting the infusion rate to ensure adequate plasma concentrations.[8]
-
Management of Stasis: It is critical to avoid stagnation of blood in the CPB circuit, as this can lead to localized depletion of this compound and potential clot formation.[12]
-
Discontinuation of Infusion: The this compound infusion may be discontinued approximately 15 minutes prior to separation from cardiopulmonary bypass, in consultation with the surgical team.[11]
-
Post-CPB Management: After weaning from CPB, the anticoagulant effects of this compound will diminish with a half-life of about 25 minutes.[2] Modified ultrafiltration can be employed to enhance the clearance of this compound.[6]
Visualizing Pathways and Workflows
The following diagram illustrates the direct thrombin inhibition by this compound.
Caption: this compound directly inhibits thrombin, preventing the conversion of fibrinogen to fibrin.
This diagram outlines the key steps and decision points in the clinical protocol.
Caption: A workflow diagram for the administration and monitoring of this compound during CPB.
References
- 1. Use of this compound as an Anticoagulant During Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of this compound as an Anticoagulant During Cardiopulmonary Bypass | The Journal of ExtraCorporeal Technology [ject.edpsciences.org]
- 4. iperfusion.org [iperfusion.org]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. researchgate.net [researchgate.net]
- 7. Sensitivity of a Modified ACT Test to Levels of this compound Used During Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ject.edpsciences.org [ject.edpsciences.org]
- 9. amsect.org [amsect.org]
- 10. sts.org [sts.org]
- 11. amsect.org [amsect.org]
- 12. Perfusion Strategies for this compound Anticoagulation: AIIMS Protocol - Journal of Cardiac Critical Care TSS [jcardcritcare.org]
Application Notes and Protocols: Activated Clotting Time (ACT) Monitoring for Bivalirudin Anticoagulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bivalirudin is a direct thrombin inhibitor (DTI) that serves as a critical anticoagulant in various clinical settings, particularly for patients undergoing percutaneous coronary intervention (PCI) and for those with heparin-induced thrombocytopenia (HIT).[1][2][3] Unlike heparin, this compound has a predictable dose-response and a short half-life of approximately 25 minutes in patients with normal renal function.[1][3] However, a significant challenge in its clinical application is the difficulty in monitoring its anticoagulant effect.[2]
The Activated Clotting Time (ACT) test, a widely used point-of-care assay for monitoring high-dose heparin, is also employed for this compound.[4][5] These application notes provide a comprehensive overview of the principles, protocols, and data associated with using ACT to monitor this compound anticoagulation, tailored for a research and drug development audience.
Mechanism of Action: Direct Thrombin Inhibition
This compound functions by directly binding to the active site of thrombin, thereby inhibiting its pro-coagulant activity.[2] This direct inhibition prevents the conversion of fibrinogen to fibrin, a key step in the formation of a blood clot. The mechanism is distinct from heparin, which requires antithrombin III as a cofactor.
Caption: this compound directly inhibits thrombin, blocking fibrin clot formation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound dosing, target ACT values in different clinical contexts, and the sensitivity of various coagulation assays.
Table 1: Recommended this compound Dosing and Target ACT Values
| Clinical Scenario | Bolus Dose | Infusion Rate | Target ACT | Notes |
|---|---|---|---|---|
| Percutaneous Coronary Intervention (PCI) | 0.75 mg/kg IV[1][6][7] | 1.75 mg/kg/h IV[1][6][7] | 250-350 seconds | An additional 0.3 mg/kg bolus may be given if ACT is below target 5 minutes after the initial bolus.[6][7][8] Target is 200-250s with GPI use.[4] |
| PCI with HIT/HITTS | 0.75 mg/kg IV[6] | 1.75 mg/kg/h IV[6] | >300 seconds[3] | This compound is an alternative to heparin in patients with HIT.[1] |
| Cardiopulmonary Bypass (CPB) / Cardiac Surgery | 1.0 mg/kg IV[9] | 2.5 mg/kg/h IV[9] | >2.5x baseline[9] | A 50 mg bolus is often added to the pump prime.[3][9] |
| Renal Impairment (CrCl <30 mL/min) | 0.75 mg/kg IV (No change)[1][6] | Reduce to 1.0 mg/kg/h IV[1][6] | As per clinical scenario | The half-life of this compound is prolonged in renal impairment.[1] |
Table 2: Correlation and Sensitivity of Various Clotting Assays to this compound
| Assay | Activator | Sensitivity (sec/µg/mL of this compound) | Correlation (r²) with this compound Concentration | Reference |
|---|---|---|---|---|
| ACTT | N/A | ~28.5 | High | [10][11][12] |
| Ecarin Clotting Time (ECT) | Ecarin | ~28.5 | 0.91 | [10][13] |
| Standard ACT | Celite | ~14.0 | 0.81 | [10][13] |
| Standard ACT | Kaolin | ~14.0 | Moderate | [10] |
| Standard ACT | Glass | N/A | 0.90 (overall) |[4][13] |
Note: Sensitivity and correlation can vary based on the specific ACT device and patient population. The ACTT and ECT assays demonstrate greater sensitivity to this compound compared to standard ACTs with celite or kaolin activators.[10][11]
Experimental Protocols
Protocol 1: Point-of-Care (POC) ACT Monitoring During PCI
This protocol outlines the standard procedure for monitoring this compound anticoagulation using a point-of-care ACT device during a percutaneous coronary intervention.
1. Materials:
-
Point-of-care ACT measurement system (e.g., Hemochron®, HemoTec®).
-
ACT test cartridges/tubes containing a clotting activator (e.g., celite, kaolin).
-
Fresh whole blood collection device (e.g., syringe).
-
This compound for injection.
2. Procedure:
-
Baseline Measurement: Before administering this compound, obtain a baseline ACT value to establish the patient's normal clotting time.
-
This compound Administration: Administer the physician-prescribed IV bolus of this compound (typically 0.75 mg/kg), followed immediately by the continuous infusion (typically 1.75 mg/kg/h).[6][7]
-
Post-Bolus Measurement: Five minutes after the bolus dose has been administered, draw a fresh whole blood sample.[1][7][8]
-
Sample Handling: Immediately dispense the blood sample into the ACT test cartridge/tube as per the manufacturer's instructions for the specific device. Avoid introducing air bubbles.
-
ACT Measurement: Initiate the ACT measurement on the POC device. The device will automatically detect clot formation and report the time in seconds.
-
Dose Adjustment:
-
Intra-procedural Monitoring: For prolonged procedures, consider repeat ACT measurements every 30-40 minutes to ensure sustained therapeutic anticoagulation.[14]
Caption: Workflow for point-of-care ACT monitoring of this compound.
Protocol 2: Plasma-Modified Activated Clotting Time (mACT)
This modified protocol can be used to potentially improve the accuracy of monitoring this compound, particularly during cardiopulmonary bypass where hemodilution may affect standard ACT results.[15]
1. Materials:
-
In addition to standard ACT materials:
-
Normal human plasma.
-
Calibrated pipette.
2. Procedure:
-
Sample Collection: Draw 1 mL of fresh whole blood from the patient.
-
Plasma Addition: Using a calibrated pipette, add exactly 1 mL of normal human plasma to the 1 mL of whole blood.[15]
-
Mixing: Gently mix the blood and plasma sample.
-
ACT Measurement: Immediately dispense the 2 mL plasma-modified sample into the ACT test cartridge/tube and initiate the measurement as per the device manufacturer's protocol.[15]
-
Interpretation: Compare the resulting mACT value to established target ranges for the procedure. This technique has been shown to improve monitoring accuracy for other anticoagulants on bypass and may provide useful information for this compound.[15]
Caption: Protocol for the Plasma-Modified ACT (mACT) test.
Challenges and Considerations
-
Non-Linear Dose-Response: The relationship between this compound dose and the resulting ACT value is not as linear or predictable as it is with heparin.[14] Therefore, ACT should be used as a guide to confirm an anticoagulant effect rather than for precise dose titration.[14]
-
Assay Variability: Different ACT systems and their respective activators (celite, kaolin) exhibit varying sensitivity to this compound.[10] It is crucial for research and clinical protocols to standardize the ACT system used and not interchange devices.[9]
-
Alternative Monitoring: While ACT is common, other assays like the ecarin clotting time (ECT) and activated partial thromboplastin time (aPTT) are also used.[1][2] ECT, though not always available as a point-of-care test, shows a higher correlation with this compound concentration at therapeutic levels.[10][13]
-
Bleeding Risk Correlation: Studies have shown a lack of a clear relationship between the ACT value on this compound and the risk of either ischemic or bleeding events, which contrasts with heparin monitoring.[14] The primary utility of the ACT is often to confirm that the drug has been successfully administered.[14]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ROTEM and this compound: The Confounding Challenges Ahead - Journal of Cardiac Critical Care TSS [jcardcritcare.org]
- 3. amsect.org [amsect.org]
- 4. scai.org [scai.org]
- 5. testing.com [testing.com]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. health.uconn.edu [health.uconn.edu]
- 9. amsect.org [amsect.org]
- 10. Sensitivity of a Modified ACT Test to Levels of this compound Used During Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. perfusion.com [perfusion.com]
- 12. Sensitivity of a Modified ACT Test to Levels of this compound Used During Cardiac Surgery | The Journal of ExtraCorporeal Technology [ject.edpsciences.org]
- 13. Point-of-care ecarin clotting time versus activated clotting time in correlation with this compound concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 15. ject.edpsciences.org [ject.edpsciences.org]
Application Notes and Protocols for Bivalirudin Monitoring Using Chromogenic Anti-IIa Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bivalirudin, a direct thrombin inhibitor (DTI), is a potent anticoagulant utilized in various clinical settings, particularly in patients undergoing percutaneous coronary intervention (PCI).[1][2] Accurate monitoring of its anticoagulant effect is crucial to ensure therapeutic efficacy while minimizing the risk of bleeding or thrombotic complications. Traditional monitoring methods, such as the activated partial thromboplastin time (aPTT), have shown a poor correlation with this compound plasma concentrations.[3][4] Chromogenic anti-IIa assays have emerged as a more reliable and precise method for monitoring this compound therapy, demonstrating a strong correlation with drug dosage.[4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing chromogenic anti-IIa assays for the precise monitoring of this compound.
Principle of the Chromogenic Anti-IIa Assay
The chromogenic anti-IIa assay is a functional assay that quantifies the activity of direct thrombin inhibitors like this compound in plasma. The principle involves the measurement of residual thrombin activity after its inhibition by this compound. A known amount of thrombin is added to the plasma sample containing this compound. The this compound in the sample neutralizes a portion of the thrombin. The remaining active thrombin then cleaves a specific chromogenic substrate, releasing a colored compound (typically p-nitroaniline).[6][7] The intensity of the color produced is inversely proportional to the this compound concentration in the sample and is measured spectrophotometrically.[8]
Advantages of Chromogenic Anti-IIa Assays for this compound Monitoring
-
High Correlation with this compound Concentration: These assays exhibit a strong and linear correlation with this compound plasma levels, providing a more accurate reflection of the anticoagulant effect compared to clotting-based assays like aPTT.[3][4][6]
-
Improved Reliability: The simpler, two-step enzymatic reaction is less susceptible to interferences from other plasma components or pre-analytical variables that can affect complex clotting assays.[6][9]
-
Enhanced Precision: Chromogenic assays offer lower coefficients of variation, leading to more reproducible and consistent results.[3][4]
-
Better Clinical Outcomes: Studies suggest that monitoring with anti-IIa assays can lead to a significantly higher time in the therapeutic range and a reduction in bleeding events compared to aPTT monitoring.[3][4]
Data Presentation
The following tables summarize quantitative data from studies comparing chromogenic anti-IIa assays with other methods for this compound monitoring.
Table 1: Correlation of Different Assays with this compound Dose
| Assay Type | Correlation Coefficient (r²) with this compound Dose | Reference |
| Chromogenic Anti-IIa Assay | 0.65 | [3][4] |
| Activated Partial Thromboplastin Time (aPTT) | 0.08 | [3][4] |
| Dilute Thrombin Time (dTT) | 0.63 (Spearman coefficient) | [6] |
Table 2: Assay Performance and Clinical Outcomes
| Parameter | Chromogenic Anti-IIa Assay | Activated Partial Thromboplastin Time (aPTT) | Reference |
| Dose-Response Slope Coefficient of Variation (CV) | 6.6% | 31% | [3][4] |
| Time in Therapeutic Range | 92.1% | 26% | [3][4] |
Table 3: Comparison of Different this compound Assays
| Comparison | Spearman Coefficient | Reference |
| Chromogenic Anti-IIa vs. aPTT | 0.55 | [6] |
| Dilute Thrombin Time (dTT) vs. aPTT | 0.62 | [6] |
| Chromogenic Anti-IIa vs. dTT | 0.92 | [6] |
Experimental Protocols
Sample Collection and Preparation
-
Blood Collection: Collect whole blood specimens in a blue-top tube containing 3.2% sodium citrate anticoagulant. Ensure the tube is filled to the proper volume to maintain the correct blood-to-anticoagulant ratio.
-
Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma.
-
Plasma Storage: If the assay is not performed immediately, aliquot the plasma into plastic tubes and store frozen at -20°C or below. Avoid repeated freeze-thaw cycles. Thaw frozen samples at 37°C for 5-10 minutes before use.
Reagent Preparation
-
Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions.
-
Thrombin Reagent: Reconstitute the lyophilized human or bovine thrombin with the specified volume of reagent grade water or buffer as indicated by the manufacturer. Let it stabilize at room temperature before use.
-
Chromogenic Substrate: Reconstitute the lyophilized chromogenic substrate specific for thrombin (e.g., Sarc-Pro-Arg-pNA) with the recommended volume of reagent grade water.[10]
-
This compound Calibrators and Controls: Prepare a series of this compound calibrators and controls by spiking known concentrations of this compound into normal human plasma. Commercially available calibrators and controls are also recommended.
Assay Procedure (Automated Coagulation Analyzer)
This protocol is a general guideline and may need to be adapted based on the specific chromogenic anti-IIa assay kit and automated analyzer being used.
-
Instrument Setup: Program the automated coagulation analyzer for the chromogenic anti-IIa assay according to the manufacturer's application sheet. This includes setting the reading wavelength (typically 405 nm), incubation times, and reagent volumes.
-
Calibration: Run the this compound plasma calibrators to generate a standard curve. The instrument's software will typically plot the change in absorbance per minute (ΔOD/min) against the known this compound concentrations.
-
Quality Control: Assay the low and high this compound controls to ensure the accuracy and precision of the assay run. The results should fall within the manufacturer's specified ranges.
-
Sample Measurement: a. The analyzer pipettes a specific volume of the patient plasma sample (or calibrator/control) into a cuvette. b. The plasma is diluted with the assay buffer and incubated. c. A fixed amount of the thrombin reagent is added to the cuvette, initiating the inhibition reaction by the this compound present in the sample. d. After a defined incubation period, the chromogenic substrate is added. e. The analyzer measures the rate of color development (ΔOD/min) as the residual thrombin cleaves the substrate.
-
Result Calculation: The analyzer's software automatically calculates the this compound concentration in the patient sample by interpolating the result from the calibration curve.
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Chromogenic anti-IIa assay workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Angiomax (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Preliminary insights into monitoring this compound anticoagulation: A retrospective cohort study of aPTT versus a chromogenic anti-IIa assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromogenic and Clot-Based this compound Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Thrombin Chromogenic substrate 1 - Creative Enzymes [creative-enzymes.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Stability of Bivalirudin in Different Solvent Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bivalirudin is a direct thrombin inhibitor, a synthetic 20-amino acid polypeptide analogue of hirudin, which is found in the saliva of medicinal leeches. It is utilized as an anticoagulant, particularly in patients undergoing percutaneous coronary intervention (PCI) and in those with heparin-induced thrombocytopenia (HIT). The in vitro stability of this compound in various solvent solutions is a critical parameter for its preparation, storage, and administration in both clinical and research settings. These application notes provide a comprehensive overview of this compound's stability in commonly used intravenous solutions, detailed experimental protocols for stability assessment, and an examination of its degradation pathways.
Data Presentation: Stability of this compound Solutions
The stability of this compound has been evaluated in several studies, primarily focusing on its concentration and anticoagulant activity over time in Dextrose 5% in Water (D5W) and 0.9% Sodium Chloride (Normal Saline). The following tables summarize the quantitative data on the stability of this compound under various conditions.
Table 1: Stability of Reconstituted this compound Solution
| Parameter | Condition | Stability Duration | Reference |
| Concentration | 50 mg/mL (reconstituted with Sterile Water for Injection) | Up to 24 hours | [1][2] |
| Storage Temperature | 2 to 8°C | Up to 24 hours | [1][2] |
| Freezing | Do not freeze | Not applicable | [1] |
Table 2: Stability of Diluted this compound Solutions in D5W and 0.9% Sodium Chloride
| Concentration Range | Solvent | Storage Temperature | Stability Duration | Key Findings | Reference(s) |
| 0.5 mg/mL to 5 mg/mL | Dextrose 5% in Water (D5W) or 0.9% Sodium Chloride | Room Temperature (15-30°C) | Up to 24 hours | Remains chemically and physically stable. | [1][3] |
| 1 mg/mL and 5 mg/mL | Dextrose 5% in Water (D5W) | Room Temperature, protected from light | Up to 48 hours | Maintains therapeutic activity and stability. | [4][5] |
| 1 mg/mL and 5 mg/mL | Dextrose 5% in Water (D5W) | 2 to 8°C | Extended periods (up to 168 hours) | Some samples showed decreased drug activity at lower temperatures. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions for Stability Testing
This protocol outlines the steps for the reconstitution and dilution of lyophilized this compound powder to the desired concentrations for in vitro stability studies.
Materials:
-
This compound for Injection, lyophilized powder (250 mg/vial)
-
Sterile Water for Injection, USP
-
5% Dextrose in Water (D5W) or 0.9% Sodium Chloride for Injection
-
Sterile syringes and needles
-
Sterile infusion bags or polypropylene syringes for storage
Procedure:
-
Reconstitution: Aseptically add 5 mL of Sterile Water for Injection, USP to a 250 mg vial of this compound. Gently swirl the vial until all the material is dissolved, yielding a solution with a concentration of 50 mg/mL.[1][6]
-
Dilution:
-
Storage: Store the prepared solutions in either PVC infusion bags or polypropylene syringes at the desired temperature conditions (e.g., room temperature or 2-8°C), either exposed to or protected from light, as per the study design.[4][5]
Protocol 2: Stability-Indicating HPLC Method for this compound Quantification
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound and to separate it from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., Supelcosil C18).[7]
-
Mobile Phase: A gradient of 0.05 M KH2PO4 and acetonitrile is a common approach.[7] A specific example could be a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[8]
-
Flow Rate: Typically 1.0 to 2.0 mL/min.[7]
-
Detection Wavelength: 260 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Procedure:
-
Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the chosen solvent.
-
Sample Preparation: At specified time points during the stability study, withdraw an aliquot of the this compound solution and dilute it with the mobile phase to a concentration within the linear range of the assay.
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Determine the peak area of this compound in the chromatograms. Construct a calibration curve from the standard solutions and use it to calculate the concentration of this compound in the test samples at each time point. The percentage of the initial concentration remaining is then calculated.
Protocol 3: Assessment of this compound Anticoagulant Activity using Activated Partial Thromboplastin Time (aPTT)
This protocol details the measurement of this compound's biological activity by assessing its effect on blood clotting time.
Materials:
-
Citrated human plasma
-
aPTT reagent
-
Calcium chloride solution
-
Coagulometer
Procedure:
-
Sample Preparation: At each time point of the stability study, spike a known concentration of the stored this compound solution into citrated human plasma.
-
Assay Performance:
-
Pre-warm the plasma sample containing this compound and the aPTT reagent to 37°C.
-
Mix the plasma sample with the aPTT reagent and incubate for a specified period (e.g., 3-5 minutes) at 37°C.
-
Add pre-warmed calcium chloride solution to initiate the clotting cascade.
-
The coagulometer will measure the time taken for a clot to form. This is the aPTT value in seconds.
-
-
Data Analysis: Compare the aPTT values of the stored this compound samples to a freshly prepared standard of the same concentration. A significant decrease in the aPTT prolongation effect indicates a loss of anticoagulant activity. The therapeutic target range for this compound is typically an aPTT of 1.5 to 2.5 times the patient's baseline value.[6][9]
Mandatory Visualizations
Caption: Experimental workflow for assessing the in vitro stability of this compound.
Caption: Primary degradation pathways of this compound in vitro.
References
- 1. Chromogenic and Clot-Based this compound Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpra.com [ijpra.com]
- 4. Assays to Monitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Heparin stability in 5% dextrose and 0.9% sodium chloride solutions | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Bivalirudin for Anticoagulation in Extracorporeal Membrane Oxygenation (ECMO) Circuits: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of bivalirudin as an anticoagulant in extracorporeal membrane oxygenation (ECMO) circuits. It includes a summary of comparative data, detailed experimental protocols derived from published literature, and visual diagrams of key processes to guide research and development.
Introduction
Extracorporeal membrane oxygenation (ECMO) is a life-saving therapy for patients with severe cardiac and/or respiratory failure.[1][2] Systemic anticoagulation is crucial to prevent thrombosis within the ECMO circuit.[3] While unfractionated heparin (UFH) has traditionally been the standard anticoagulant, interest in this compound, a direct thrombin inhibitor (DTI), is growing due to its distinct pharmacological profile.[1][4][5] this compound offers potential advantages, including a more predictable anticoagulant response and independence from antithrombin III, which can be beneficial in critically ill patients.[1][6] It directly inhibits both circulating and clot-bound thrombin, a key enzyme in the coagulation cascade.[6][7]
Comparative Efficacy and Safety: this compound vs. Heparin
Multiple meta-analyses and retrospective studies have compared the efficacy and safety of this compound with heparin in adult and pediatric ECMO patients. The data suggests that this compound may offer a favorable risk-benefit profile.
Quantitative Data Summary
The following tables summarize key quantitative outcomes from comparative studies.
Table 1: Clinical Outcomes in Adult ECMO Patients (this compound vs. Heparin)
| Outcome | This compound Group | Heparin Group | Odds Ratio (OR) / Hazard Ratio (HR) [95% CI] | p-value | Citation(s) |
| In-Hospital Mortality | Lower Incidence | Higher Incidence | OR = 0.65 [0.44, 0.95] | 0.03 | [8] |
| Thromboembolic Events | Lower Risk | Higher Risk | OR = 0.61 [0.38, 0.99] | 0.05 | [4] |
| Circuit Thrombosis | Lower Risk | Higher Risk | OR = 0.51 [0.32, 0.80] | 0.004 | [4] |
| Major Bleeding | No Significant Difference | No Significant Difference | OR = 0.67 [0.25, 1.81] | 0.43 | [4] |
| Circuit Interventions | No Significant Difference | No Significant Difference | OR = 1.67 [0.54, 5.18] | 0.37 | [8] |
| ECMO Duration (days) | No Significant Difference | No Significant Difference | MD = 18.92 [-29.33, 67.17] | 0.44 | [8] |
Table 2: Clinical Outcomes in Pediatric ECMO Patients (this compound vs. Heparin)
| Outcome | This compound Group | Heparin Group | Odds Ratio (OR) [95% CI] | p-value | Citation(s) |
| Major Bleeding | Significantly Reduced | Higher Incidence | OR = 0.17 [0.04, 0.66] | 0.01 | [5][9] |
| Patient Thrombosis | Significantly Reduced | Higher Incidence | OR = 0.58 [0.37, 0.93] | 0.02 | [5][9] |
| In-Circuit Thrombosis/Interventions | Significantly Reduced | Higher Incidence | OR = 0.40 [0.24, 0.68] | 0.0005 | [5][9] |
| In-Hospital Mortality | Significantly Reduced | Higher Incidence | OR = 0.64 [0.46, 0.88] | 0.007 | [5][9] |
| Survival to Decannulation | Conflicting Results | Conflicting Results | - | - | [10] |
CI: Confidence Interval; MD: Mean Difference
Signaling Pathway and Mechanism of Action
This compound exerts its anticoagulant effect through a direct and specific mechanism.
Caption: this compound directly inhibits thrombin, preventing the conversion of fibrinogen to fibrin.
Experimental Protocols
The following protocols are synthesized from published studies and institutional guidelines.[11][12][13] Dosing and monitoring must be adapted to individual patient characteristics, institutional protocols, and the clinical scenario.
Initiation of this compound Anticoagulation
Objective: To establish therapeutic anticoagulation at the commencement of ECMO or when transitioning from another anticoagulant.
Materials:
-
This compound for injection
-
Standard infusion equipment
-
Laboratory equipment for activated partial thromboplastin time (aPTT) or activated clotting time (ACT) measurement
Procedure:
-
Baseline Coagulation Parameters: Obtain baseline aPTT, prothrombin time (PT), international normalized ratio (INR), and complete blood count (CBC) prior to initiation.[14][15]
-
Loading Dose (Optional): A loading dose is not routinely administered.[7][16] Some protocols for specific indications like VA-ECMO cannulation may include a bolus of 0.3 mg/kg.[13]
-
Initial Infusion Rate:
-
Transitioning from Heparin: Stop the heparin infusion and start the this compound infusion. There is no need for a washout period, though the first aPTT check may be affected by residual heparin.
Monitoring and Dose Titration
Objective: To maintain anticoagulation within the target therapeutic range while minimizing bleeding and thrombotic complications.
Procedure:
-
Monitoring Parameter: The primary monitoring parameter is the activated partial thromboplastin time (aPTT).[11][15] Activated clotting time (ACT) has been reported to be an unreliable predictor of therapeutic anticoagulation with this compound.
-
Target Therapeutic Range:
-
Monitoring Frequency:
-
Dose Titration Nomogram (Example):
Table 3: Example this compound Titration Nomogram based on aPTT
| Measured aPTT (seconds) | Recommendation | Subsequent Monitoring |
| < 45 | Increase infusion rate by 0.01 mg/kg/hr | Repeat aPTT in 3 hours |
| 45 - 60 | Increase infusion rate by 0.005 mg/kg/hr | Repeat aPTT in 3 hours |
| 61 - 75 | No change | Repeat aPTT in 6 hours after 3 consecutive therapeutic values |
| 76 - 90 | Decrease infusion rate by 0.005 mg/kg/hr | Repeat aPTT in 3 hours |
| 91 - 110 | Hold infusion for 2 hours, then decrease rate by 0.01 mg/kg/hr | Repeat aPTT in 3 hours |
| > 110 | Hold infusion for 2 hours, recheck aPTT until in range, then decrease rate by 0.01 mg/kg/hr | Repeat aPTT in 3 hours |
This is an example nomogram and should be adapted based on institutional guidelines and patient-specific factors.[13]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for managing a patient on ECMO with this compound anticoagulation.
Caption: Workflow for this compound anticoagulation management in ECMO patients.
Special Considerations
-
Renal Impairment: this compound is partially cleared by the kidneys, and dose adjustments are necessary for patients with renal dysfunction.[15]
-
Heparin-Induced Thrombocytopenia (HIT): this compound is a recommended alternative anticoagulant for patients with suspected or confirmed HIT.[7]
-
Cost: this compound is more expensive than heparin, which may be a consideration for its routine use.[10]
-
Reversibility: There is no specific reversal agent for this compound. Its short half-life (approximately 25 minutes in patients with normal renal function) means that its anticoagulant effect dissipates relatively quickly after discontinuation of the infusion.[6]
Conclusion
This compound presents a safe and effective alternative to heparin for anticoagulation in ECMO circuits, with studies suggesting potential benefits in reducing thrombotic complications and mortality, particularly in pediatric patients.[5] Successful implementation of this compound therapy requires a thorough understanding of its pharmacology, adherence to established dosing and monitoring protocols, and careful patient selection. Further prospective, randomized controlled trials are needed to definitively establish the superiority of this compound over heparin in the ECMO population.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in Extracorporeal Membrane Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound During Adult Extracorporeal Membrane Oxygenation: A Retrospective Characterization of Dosing, Efficacy and Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meta-Analysis Comparing this compound Versus. Unfractionated Heparin in Adult Patients With Extracorporeal Membrane Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Efficacy and Safety of this compound Versus Heparin in the Anticoagulation Therapy of Extracorporeal Membrane Oxygenation: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for Maintenance Anticoagulation During Venovenous Extracorporeal Membrane Oxygenation for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Management of this compound Anticoagulation Therapy for Extracorporeal Membrane Oxygenation in Heparin-Induced Thrombocytopenia: A Case Report and a Systematic Review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Efficacy and Safety of this compound Versus Heparin in the Anticoagulation Therapy of Extracorporeal Membrane Oxygenation: A Systematic Review and Meta-Analysis [frontiersin.org]
- 10. Frontiers | Heparin-based versus this compound-based anticoagulation in pediatric extracorporeal membrane oxygenation: A systematic review [frontiersin.org]
- 11. ject.edpsciences.org [ject.edpsciences.org]
- 12. Use of this compound for Anticoagulation in Patients With Extracorporeal Membrane Oxygenation [ctv.veeva.com]
- 13. cdn-links.lww.com [cdn-links.lww.com]
- 14. Frontiers | Is it time to switch to this compound for ECMO anticoagulation? [frontiersin.org]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. perfusion.com [perfusion.com]
Application Notes and Protocols for Measuring Bivalirudin Plasma Concentration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative determination of bivalirudin in human plasma. The described methods include coagulation-based assays, chromogenic assays, and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering a range of options to suit different laboratory capabilities and research needs.
Introduction to this compound
This compound is a direct thrombin inhibitor (DTI), a synthetic 20-amino acid peptide analog of hirudin, which is found in the saliva of the medicinal leech.[1] It functions as an anticoagulant by directly binding to and inhibiting both circulating and clot-bound thrombin, a key enzyme in the coagulation cascade.[2] This inhibition prevents the conversion of fibrinogen to fibrin, thereby preventing thrombus formation.[3] Its relatively short half-life of approximately 25 minutes in patients with normal renal function necessitates careful monitoring in clinical and research settings.[1][4] Accurate measurement of this compound plasma concentration is crucial for therapeutic drug monitoring, pharmacokinetic studies, and the development of new anticoagulant therapies.
Mechanism of Action of this compound
This compound exerts its anticoagulant effect by binding to two sites on the thrombin molecule: the catalytic site and the anion-binding exosite 1.[5] This bivalent binding ensures a specific and potent inhibition of thrombin's activity. Unlike heparin, this compound's action is independent of antithrombin III and it can inhibit clot-bound thrombin.[6] Thrombin slowly cleaves the this compound molecule, leading to a reversible inhibition and restoration of thrombin function.[6]
Summary of Assay Performance
The selection of an appropriate assay for this compound quantification depends on factors such as required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the described methods.
| Assay Type | Method | Lower Limit of Quantification (LLOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| Coagulation-Based | Activated Partial Thromboplastin Time (aPTT) | Not ideal for precise quantification | Target therapeutic range: 1.5-2.5 times baseline[4][7] | Widely available, routine coagulation test | Non-linear response at higher concentrations, susceptible to interferences[8][9] |
| Dilute Thrombin Time (dTT) | 0.05 µg/mL[6] | 0.05 - 2.07 µg/mL[6] | Good correlation with this compound concentration, less interference than aPTT[10] | Requires specific reagents and calibration[11] | |
| Chromogenic | Chromogenic Anti-IIa | 0.09 µg/mL[6] | 0.09 - 1.86 µg/mL[6] | High specificity and good correlation with drug concentration[12] | Requires specific chromogenic substrates and calibrators[2] |
| Chromatographic | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 1 ng/mL[13][14] | 1 - 1000 ng/mL[13][14] | High sensitivity and specificity, considered the "gold standard" | Requires specialized equipment and expertise, lower throughput[1] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 1.25 ng/mL | 1.25 - 500 ng/mL | |||
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 10 ng/mL[4] | 10 - 10000 ng/mL[4] |
Experimental Protocols
Coagulation-Based Assays
The aPTT assay is a global coagulation test that measures the integrity of the intrinsic and common pathways. This compound prolongs the aPTT in a dose-dependent manner, although the relationship can be non-linear at higher concentrations.[8]
Principle: The clotting time of plasma is measured after the addition of a reagent containing phospholipids and a contact activator (e.g., silica, kaolin), followed by calcium chloride to initiate coagulation.
Experimental Workflow:
Protocol:
-
Sample Collection and Preparation:
-
Reagent Preparation:
-
Reconstitute aPTT reagent and Calcium Chloride (e.g., 0.025 M) according to the manufacturer's instructions.
-
Pre-warm reagents to 37°C.
-
-
Assay Procedure (Manual Method):
The dTT assay is more specific for direct thrombin inhibitors than the aPTT.
Principle: The patient's plasma is diluted and mixed with normal pooled plasma. A known amount of thrombin is then added, and the time to clot formation is measured. The prolongation of the clotting time is proportional to the this compound concentration.
Experimental Workflow:
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. researchgate.net [researchgate.net]
- 5. How to best monitor this compound anticoagulant effect for ECMO and VAD-Comparison of four assay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromogenic and Clot-Based this compound Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. linear.es [linear.es]
- 8. researchgate.net [researchgate.net]
- 9. fritsmafactor.com [fritsmafactor.com]
- 10. researchgate.net [researchgate.net]
- 11. atlas-medical.com [atlas-medical.com]
- 12. Quantitation of this compound, a novel anticoagulant peptide, in human plasma by LC–MS/MS: Method development, validation and application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of this compound, a novel anticoagulant peptide, in human plasma by LC-MS/MS: Method development, validation and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Investigating mechanisms of bivalirudin resistance in non-responders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the mechanisms of bivalirudin resistance in non-responders.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a direct thrombin inhibitor (DTI).[1][2] It is a synthetic 20-amino acid peptide that specifically and reversibly binds to both the catalytic site (active site) and the anion-binding exosite 1 of circulating and clot-bound thrombin.[1][3][4] This binding prevents thrombin from cleaving fibrinogen to fibrin, a critical step in blood clot formation.[2] Unlike heparin, this compound does not require a cofactor like antithrombin for its anticoagulant effect and does not activate platelets.[3][5]
Q2: What are the suspected mechanisms of this compound resistance?
A2: True resistance to this compound is not well-documented, but several factors may contribute to a reduced or non-responsive state. These can be broadly categorized as:
-
Apparent Resistance: This often relates to the limitations of monitoring assays. Elevated levels of Factor VIII and fibrinogen can interfere with the activated partial thromboplastin time (aPTT) test, making it seem as though the drug is not effective when it might be.[6]
-
Increased Drug Consumption: In patients with a high thrombus burden, a larger number of thrombin binding sites (both free and clot-bound) need to be saturated, which may necessitate higher this compound doses.[6]
-
Pharmacokinetic Variability: Although this compound generally has a predictable pharmacokinetic profile, factors such as renal function can influence its clearance and half-life.[7][8] Younger age and normal renal function have been associated with a higher likelihood of requiring dose adjustments to achieve therapeutic anticoagulation.[8]
-
Structural Thrombin Variants: While not definitively proven, it is hypothesized that structural variations in the thrombin molecule could potentially alter this compound binding and efficacy.[9]
Q3: How is this compound therapy typically monitored?
A3: this compound's effect on anticoagulation is most commonly monitored using the activated partial thromboplastin time (aPTT).[6][10] However, due to potential interferences, other more specific assays are recommended, especially in cases of suspected resistance.[6][10] These include:
-
Dilute Thrombin Time (dTT) or Plasma-Diluted Thrombin Time (PDTT) [7][11]
-
Ecarin Clotting Time (ECT) [12]
-
Chromogenic Anti-IIa Assays [13]
Q4: Does this compound bind to other plasma proteins?
A4: No, a key feature of this compound is that it does not bind to plasma proteins other than its target, thrombin, nor does it bind to red blood cells.[1] This contributes to its predictable dose-response relationship.[1]
Troubleshooting Guides
Issue 1: aPTT remains subtherapeutic despite escalating this compound doses.
-
Question: My aPTT readings are consistently below the target therapeutic range even after increasing the this compound infusion rate. Does this confirm resistance?
-
Answer: Not necessarily. Persistently low aPTT values may indicate "apparent resistance" rather than true drug resistance.[6] High levels of coagulation factors, particularly Factor VIII and fibrinogen, can shorten the aPTT, masking the anticoagulant effect of this compound.[6] In such cases, the aPTT is a poor indicator of anticoagulation status.[6]
-
Troubleshooting Steps:
-
Rule out pre-analytical errors: Ensure blood samples are correctly collected in 3.2% sodium citrate tubes with the proper blood-to-anticoagulant ratio, and that samples are not contaminated.[14]
-
Measure relevant coagulation factors: Quantify Factor VIII and fibrinogen levels to assess for potential interference.
-
Switch to a more specific assay: Utilize an alternative monitoring test that is not affected by these interfering factors. Recommended assays include the dilute thrombin time (dTT), ecarin chromogenic assay (ECA), or a chromogenic anti-IIa assay to measure the direct effect of this compound on thrombin.[7][11][13]
-
Issue 2: There is evidence of thrombosis (e.g., in an ECMO circuit) despite therapeutic aPTT.
-
Question: The patient's aPTT is within the therapeutic range, but we are observing fibrin formation in the extracorporeal circuit. What could be the cause?
-
Answer: This scenario could point towards a high thrombotic state where the standard therapeutic range is insufficient, or it could be a limitation of the aPTT assay in that specific clinical context. A high clot burden can consume this compound, requiring higher doses to maintain adequate anticoagulation.[6]
-
Troubleshooting Steps:
-
Assess for high clot burden: Evaluate the patient's clinical condition for factors that might increase thrombotic risk.
-
Consider alternative anticoagulation: In cases of suspected this compound failure with clinical evidence of thrombosis, transitioning to a different class of anticoagulant, such as argatroban, might be considered, as there has been a reported case of a therapeutic response to argatroban after this compound resistance.[9]
-
Utilize functional platelet testing: Perform platelet aggregation studies to assess thrombin-mediated platelet activation. This compound should inhibit this process.[15] If aggregation persists, it may indicate a complex prothrombotic state.
-
Issue 3: How do I differentiate between true resistance and assay interference?
-
Question: What is a systematic approach to determine if a patient is a true non-responder to this compound?
-
Answer: A multi-assay approach is the most effective way to investigate suspected resistance.
-
Troubleshooting Steps:
-
Correlate aPTT with a specific this compound assay: Collect simultaneous blood samples and measure the aPTT and a direct measure of this compound concentration or activity (e.g., chromogenic anti-IIa or ECA).[10][13] A lack of correlation suggests aPTT interference.
-
Perform a this compound concentration-response curve: Spike the patient's plasma with known concentrations of this compound in vitro and measure the anticoagulant response using various assays (aPTT, dTT, ECA). A rightward shift in the dose-response curve compared to normal pooled plasma could suggest a component in the patient's plasma is inhibiting this compound's activity.
-
Evaluate thrombin generation: Thrombin generation assays can provide a more global assessment of coagulation potential in the presence of this compound.
-
Quantitative Data Summary
The following tables summarize quantitative data from case reports of patients requiring high doses of this compound and a comparison of different monitoring assays.
Table 1: Patient Characteristics and this compound Dosing in Suspected Resistance Cases [6][16]
| Parameter | Patient 1 | Patient 2 | Patient 3 |
| Indication | Intra-aortic balloon pump | Deep vein thrombosis | Heparin-induced thrombocytopenia |
| Time to Therapeutic aPTT | 25.5 hours | 134 hours | 30.7 hours |
| Initial this compound Dose (mg/kg/h) | 0.15 | 0.15 | 0.15 |
| Max this compound Dose (mg/kg/h) | 1.0 | 0.656 | 1.8 |
| Factor VIII Activity | 438% | Not Reported | Not Reported |
| Fibrinogen | 316 mg/dL | Not Reported | Not Reported |
Table 2: Correlation of this compound Monitoring Assays [13][17]
| Assay Comparison | Correlation Coefficient (r) | Key Finding |
| Chromogenic Anti-IIa vs. dTT | Good | Both assays provide a more direct measure of this compound activity than aPTT. |
| aPTT vs. Chromogenic Anti-IIa | Poor | aPTT shows poor correlation with actual this compound concentration. |
| aPTT vs. dTT | Poor | Similar to the chromogenic assay, dTT correlates poorly with aPTT. |
Experimental Protocols
Protocol 1: Chromogenic Anti-IIa Assay for this compound Concentration
-
Principle: This assay measures the inhibitory effect of this compound on a known amount of exogenous thrombin (Factor IIa). The residual thrombin activity is inversely proportional to the this compound concentration.[13]
-
Methodology:
-
Sample Preparation: Obtain platelet-poor plasma by double centrifugation of blood collected in 3.2% sodium citrate.[18]
-
Reagent Preparation: Reconstitute a thrombin reagent and a chromogenic substrate specific for thrombin according to the manufacturer's instructions.
-
Assay Procedure: a. Pre-warm patient plasma, calibrators, and controls to 37°C. b. Add a specific volume of plasma to the thrombin reagent and incubate for a defined period. c. Add the chromogenic substrate. The residual thrombin will cleave the substrate, releasing a colored compound (e.g., p-nitroaniline). d. Stop the reaction after a fixed time. e. Measure the absorbance of the solution using a spectrophotometer at the appropriate wavelength (e.g., 405 nm).
-
Calculation: Construct a calibration curve using plasma standards with known this compound concentrations. Determine the this compound concentration in the patient sample by interpolating its absorbance value from the calibration curve.
-
Protocol 2: Dilute Thrombin Time (dTT) Assay
-
Principle: The dTT measures the time to clot formation after adding a low concentration of a standardized thrombin reagent to the plasma sample. The clotting time is prolonged in the presence of direct thrombin inhibitors like this compound.[11]
-
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma as described in Protocol 1.
-
Reagent Preparation: Prepare a dilute thrombin reagent according to the assay manufacturer's specifications.
-
Assay Procedure: a. Pre-warm the plasma sample to 37°C in a coagulometer. b. Add the dilute thrombin reagent to the plasma. c. The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Interpretation: The degree of prolongation of the dTT is proportional to the this compound activity. Results can be compared against a reference range or a calibration curve if quantitative measurement is desired.
-
Protocol 3: Light Transmission Aggregometry (LTA) to Assess Platelet Inhibition
-
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. This compound should inhibit thrombin-induced platelet aggregation.[19][20]
-
Methodology:
-
Sample Preparation: a. Collect whole blood in 3.2% sodium citrate.[20] Do not refrigerate. b. Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 150-200g) for 10-15 minutes.[20] c. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed. PPP is used to set the 100% aggregation baseline.
-
Assay Procedure: a. Place a cuvette with PRP into the aggregometer at 37°C with a stir bar. b. Set the 0% aggregation baseline with PRP and the 100% baseline with PPP. c. Add a thrombin agonist (e.g., Thrombin Receptor Activating Peptide - TRAP) to the PRP. d. Record the change in light transmission over time as platelets aggregate.
-
Interpretation: In a non-responder, you would expect to see significant platelet aggregation despite the presence of this compound in their plasma. Comparing the aggregation in the patient's sample to that of a control sample with a known therapeutic concentration of this compound can help identify resistance.
-
Visualized Pathways and Workflows
Caption: this compound binds to thrombin's catalytic site and exosite 1, preventing the cleavage of fibrinogen to fibrin.
Caption: this compound directly inhibits Thrombin (Factor IIa), a key enzyme in the final common pathway of coagulation.
Caption: Workflow for investigating suspected cases of this compound non-response.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Direct Thrombin Inhibitor Resistance and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound – UW Medicine Anticoagulation Services [sites.uw.edu]
- 8. Risk Factors and Outcomes Associated with Prolonged Subtherapeutic Anticoagulation with this compound: A Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound resistance in a patient on veno-venous extracorporeal membrane oxygenation with a therapeutic response to argatroban - PMC [pmc.ncbi.nlm.nih.gov]
- 10. essentiahealth.testcatalog.org [essentiahealth.testcatalog.org]
- 11. How to best monitor this compound anticoagulant effect for ECMO and VAD-Comparison of four assay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assays to Monitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chromogenic and Clot-Based this compound Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 15. Effects of Heparin and this compound on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct Thrombin Inhibitor Resistance and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
- 18. mayocliniclabs.com [mayocliniclabs.com]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Bivalirudin dose adjustment for subjects with renal impairment
For researchers, scientists, and drug development professionals, precise dosing of anticoagulants is critical to ensure patient safety and experimental accuracy. This technical support guide provides detailed information on the necessary dose adjustments for bivalirudin in subjects with renal impairment, based on current clinical data and pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: Is a dose adjustment for this compound required for all patients with renal impairment?
No, a dose adjustment for the initial bolus of this compound is generally not required regardless of the degree of renal impairment. However, the maintenance infusion rate must be adjusted based on the patient's creatinine clearance (CrCl).[1]
Q2: How is creatinine clearance used to guide this compound dose adjustments?
Creatinine clearance (CrCl) is a key indicator of renal function. For patients with a CrCl of less than 30 mL/min, a reduction in the this compound infusion dose is recommended.[1][2] Patients on hemodialysis require a further reduction in the infusion rate.[1]
Q3: What are the specific recommended infusion dose adjustments for this compound in renal impairment?
The recommended maintenance infusion doses for this compound based on renal function are summarized in the table below.
Q4: How does renal impairment affect the pharmacokinetics of this compound?
Renal impairment significantly alters the pharmacokinetics of this compound. As renal function declines, the clearance of this compound is reduced, leading to a prolonged half-life.[1][3] This increased exposure necessitates the dose adjustments outlined in this guide to prevent excessive anticoagulation and bleeding risks.
Q5: What are the monitoring recommendations for patients with renal impairment receiving this compound?
It is crucial to monitor the activated clotting time (ACT) in patients with renal impairment receiving this compound. An ACT measurement should be taken approximately 5 minutes after the initial bolus dose.[4] If the ACT is not within the target therapeutic range, an additional bolus may be required.
Quantitative Data Summary
The following tables provide a structured summary of this compound dosing recommendations and its pharmacokinetic profile in patients with varying degrees of renal function.
Table 1: Recommended this compound Infusion Dose Adjustments in Renal Impairment
| Degree of Renal Impairment | Creatinine Clearance (CrCl) | Recommended Infusion Dose |
| Normal Renal Function | > 60 mL/min | 1.75 mg/kg/hr |
| Mild Renal Impairment | 30-59 mL/min | 1.75 mg/kg/hr |
| Moderate to Severe Renal Impairment | < 30 mL/min | 1.0 mg/kg/hr[1][2] |
| End-Stage Renal Disease (ESRD) on Hemodialysis | N/A | 0.25 mg/kg/hr[1] |
Table 2: Pharmacokinetic Parameters of this compound in Relation to Renal Function
| Renal Function | Clearance Reduction | Half-Life |
| Normal | N/A | ~25 minutes[1] |
| Moderate Impairment | ~21%[1] | ~34 minutes[1] |
| Severe Impairment | ~21%[1] | ~57 minutes[1] |
| Dialysis-Dependent | ~70%[1] | ~3.5 hours[1] |
Experimental Protocols
The dosage recommendations for this compound in renal impairment are based on data from key clinical trials. The general methodologies of these studies are outlined below.
Pharmacokinetic and Pharmacodynamic Studies in Patients with Renal Impairment:
-
Study Design: These studies typically involve enrolling cohorts of patients with varying degrees of renal function, as determined by their estimated glomerular filtration rate (eGFR) or creatinine clearance (CrCl).[2][5] A separate cohort of healthy volunteers with normal renal function serves as a control group.
-
Dosing Regimen: Participants receive a standard intravenous bolus of this compound, followed by a continuous infusion for a specified duration.[2]
-
Pharmacokinetic Analysis: Blood samples are collected at predetermined time points after the administration of this compound. The concentration of this compound in the plasma is then measured using a validated analytical method, such as liquid chromatography-mass spectrometry.[2] This data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, and elimination half-life.
-
Pharmacodynamic Analysis: The anticoagulant effect of this compound is assessed by measuring coagulation parameters such as the activated clotting time (ACT) or activated partial thromboplastin time (aPTT) at various time points.[5]
-
Data Analysis: The pharmacokinetic and pharmacodynamic data are then analyzed to determine the relationship between renal function and this compound exposure and effect. This analysis informs the development of dose adjustment recommendations.
Visualizations
This compound Dose Adjustment Workflow for Renal Impairment
Caption: Decision workflow for this compound infusion dose adjustment based on renal function.
Experimental Workflow for Determining this compound Dose Adjustments
Caption: General experimental workflow for clinical trials assessing this compound in renal impairment.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound pharmacokinetics and pharmacodynamics: effect of renal function, dose, and gender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avirpharma.com [avirpharma.com]
- 5. The use of this compound in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bivalirudin Dosage for Stent Thrombosis Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of bivalirudin in preclinical research settings to prevent stent thrombosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a direct thrombin inhibitor (DTI).[1][2][3] It specifically and reversibly binds to both the catalytic site and the anion-binding exosite of thrombin.[1][2][4] This action inhibits thrombin from cleaving fibrinogen to fibrin, a critical step in clot formation.[1][2] Unlike heparin, this compound can inhibit both circulating and clot-bound thrombin and does not require a cofactor like antithrombin for its activity.[1][5]
Q2: What are the key pharmacokinetic properties of this compound relevant to research?
A2: this compound has a predictable anticoagulant response due to its linear pharmacokinetics and lack of binding to plasma proteins other than thrombin.[1][2][4] It has a rapid onset of action and a short half-life of approximately 25 minutes in subjects with normal renal function.[1][3][4] this compound is cleared from plasma through a combination of proteolytic cleavage and renal excretion.[2][5]
Q3: What are the starting dosages of this compound for preclinical research?
A3: For preclinical studies, dosing can be extrapolated from clinical recommendations for percutaneous coronary intervention (PCI). A common starting point is an intravenous (IV) bolus of 0.75 mg/kg, followed by a continuous infusion of 1.75 mg/kg/h for the duration of the experimental procedure.[4][6][7][8][9] An additional bolus of 0.3 mg/kg can be considered if the initial anticoagulant effect is insufficient.[6][7][8]
Q4: How can I monitor the anticoagulant effect of this compound in my experiments?
A4: The most common methods for monitoring this compound's effect are the Activated Clotting Time (ACT) and the activated Partial Thromboplastin Time (aPTT).[4][5][10] For more specific measurements, dilute Thrombin Time (dTT) and chromogenic anti-IIa assays can be used.[5][11]
Q5: What are the target therapeutic ranges for these monitoring assays?
A5: For ACT, a target of >300 seconds is often aimed for during procedures.[8] For aPTT, the target is typically 1.5 to 2.5 times the baseline value.[4][5][10] Therapeutic ranges for dTT are often institution-specific but can be in the range of 60-90 seconds.[12]
Q6: How do I prepare this compound for experimental use?
A6: this compound is typically supplied as a lyophilized powder.[4] To reconstitute, add 5 mL of sterile water for injection to a 250 mg vial to yield a concentration of 50 mg/mL.[13] This solution can then be further diluted in 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride for Injection to a final concentration, commonly 5 mg/mL.[7][9]
Q7: What is the stability of reconstituted this compound?
A7: Reconstituted this compound solution can be stored at 2-8°C for up to 24 hours.[7][13] Diluted solutions for infusion (0.5 mg/mL to 5 mg/mL) are stable at room temperature for up to 24 hours.[7][13] Do not freeze reconstituted or diluted this compound.[7][13]
Troubleshooting Guide
Q1: I am observing a high degree of variability in anticoagulation levels between my experimental subjects. What could be the cause?
A1: Variability in anticoagulation can be due to several factors. Ensure consistent administration of this compound with calibrated infusion pumps. Renal function can significantly impact this compound clearance; consider assessing baseline renal function in your animal models, as impaired function can prolong the drug's half-life.[4][8] Also, ensure dedicated IV lines for this compound infusion to prevent any interruption or interaction with other administered substances.[12]
Q2: My ACT/aPTT values are not reaching the target therapeutic range despite administering the standard recommended dose. What should I do?
A2: If anticoagulation targets are not met, you can administer an additional IV bolus of 0.3 mg/kg of this compound five minutes after the initial bolus.[6][7][8] It's also crucial to check the calibration of your monitoring equipment and the integrity of your reagents. If the issue persists, consider that the specific animal model may have a different dose-response to this compound.
Q3: I am encountering stent thrombosis in my experimental model despite using this compound. How can I address this?
A3: Acute stent thrombosis has been observed with this compound, particularly with short procedural durations.[4][14] This may be due to the short half-life of the drug, leading to a quick restoration of thrombin activity.[14] Consider prolonging the high-dose infusion (1.75 mg/kg/h) for up to 4 hours post-procedure, which has been shown to mitigate the risk of stent thrombosis.[6][15]
Q4: I am seeing signs of excessive bleeding in my animal models. How can I manage this?
A4: Bleeding is the most common adverse effect of this compound.[8][9] If you observe excessive bleeding, immediately reduce or stop the this compound infusion. Due to its short half-life, the anticoagulant effect should reverse relatively quickly. For future experiments, consider a lower initial bolus or infusion rate, especially in models with a high intrinsic bleeding risk.
Data Presentation
Table 1: this compound Dosing Regimens in Clinical Trials for Percutaneous Coronary Intervention (PCI)
| Trial/Guideline | Bolus Dose (IV) | Infusion Rate (IV) | Post-Procedure Infusion |
| Standard PCI | 0.75 mg/kg | 1.75 mg/kg/h for the duration of the procedure | May be continued for up to 4 hours at 1.75 mg/kg/h, followed by a potential 0.2 mg/kg/h infusion for up to 20 hours.[6] |
| ACUITY Trial | 0.75 mg/kg | 1.75 mg/kg/h | Not specified in provided snippets |
| HORIZONS-AMI Trial | 0.75 mg/kg | 1.75 mg/kg/h | Recommended to continue for up to 4 hours post-procedure in STEMI patients.[6][8] |
| Patients with HIT/HITTS | 0.75 mg/kg | 1.75 mg/kg/h for the duration of the procedure | Not specified in provided snippets |
Table 2: Monitoring Parameters for this compound Anticoagulation
| Assay | Target Range | Notes |
| Activated Clotting Time (ACT) | >300 seconds | Perform 5 minutes after the initial bolus.[4][8] |
| Activated Partial Thromboplastin Time (aPTT) | 1.5 - 2.5 times baseline | Monitor every 2-4 hours until the target is reached, then daily.[4][5][10] |
| Dilute Thrombin Time (dTT) | 60 - 90 seconds | Can be more reliable than aPTT in certain conditions.[12][16] |
| Chromogenic Anti-IIa Assay | Varies by assay | Provides a direct measure of this compound's effect.[5][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Infusion (5 mg/mL)
-
Reconstitute a 250 mg vial of this compound with 5 mL of Sterile Water for Injection.
-
Gently swirl the vial until the powder is completely dissolved. The solution should be clear to slightly yellow.[7]
-
From a 50 mL infusion bag of 5% Dextrose in Water or 0.9% Sodium Chloride, withdraw and discard 5 mL.
-
Add the entire contents of the reconstituted this compound vial to the infusion bag.
Protocol 2: Activated Clotting Time (ACT) Monitoring
-
Collect a whole blood sample (volume as per ACT machine requirements) into a tube containing the appropriate activator (e.g., kaolin, celite).
-
Immediately place the tube in the ACT measurement device.
-
The device will automatically measure the time to clot formation.
-
Record the ACT in seconds.
-
Perform a baseline ACT before this compound administration and 5 minutes after the initial bolus.
Protocol 3: Activated Partial Thromboplastin Time (aPTT) Monitoring
-
Collect a blood sample into a citrate tube.
-
Centrifuge the sample to obtain platelet-poor plasma.
-
Incubate the plasma sample with a partial thromboplastin reagent.
-
Add calcium chloride to initiate clotting.
-
Measure the time until a clot is formed.
-
Record the aPTT in seconds.
-
Perform a baseline aPTT before this compound administration and at subsequent time points as required by the experimental design.
Mandatory Visualizations
Caption: this compound's direct and reversible inhibition of thrombin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]
- 6. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 7. accordhealthcare.us [accordhealthcare.us]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. How to best monitor this compound anticoagulant effect for ECMO and VAD-Comparison of four assay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acforum-excellence.org [acforum-excellence.org]
- 13. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 14. Potential mechanism of acute stent thrombosis with this compound following percutaneous coronary intervention in acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. ashpublications.org [ashpublications.org]
Technical Support Center: Bivalirudin Monitoring with Activated Partial Thromboplastin Time (aPTT)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bivalirudin and utilizing activated partial thromboplastin time (aPTT) for monitoring.
Frequently Asked Questions (FAQs)
Q1: Why is aPTT commonly used for this compound monitoring?
A1: Activated partial thromboplastin time (aPTT) is a widely available coagulation assay in many laboratories and has historically been used to monitor anticoagulants like unfractionated heparin.[1][2][3] Its familiarity and accessibility have led to its use for monitoring direct thrombin inhibitors (DTIs) like this compound.[3] The general target for this compound therapy is an aPTT 1.5 to 2.5 times the patient's baseline value.[4][5]
Q2: What are the primary challenges of using aPTT for this compound monitoring?
A2: The primary challenges include:
-
Poor Correlation: Studies have shown a poor correlation between aPTT results and actual this compound concentration, especially at higher doses.[6][7][8]
-
Non-Linear Response: The relationship between this compound dose and aPTT prolongation is not linear.[9][10] At higher this compound concentrations, the aPTT response can plateau, making it unresponsive to further increases in drug levels.[9]
-
Inter-patient Variability: There is significant inter-patient variability in the aPTT response to this compound.[7] Factors such as baseline aPTT, renal function, and levels of coagulation factors can influence the results.[5][7][11]
-
Interference: The aPTT test can be affected by various physiological and pathological factors unrelated to this compound's anticoagulant effect, leading to inaccurate readings.[7][12]
Q3: What alternative assays can be used to monitor this compound?
A3: Several alternative assays are available and may provide more accurate monitoring of this compound:
-
Dilute Thrombin Time (dTT): This assay has shown a better correlation with this compound concentrations compared to aPTT.[6][13]
-
Ecarin Clotting Time (ECT): ECT is another functional clotting assay that directly measures the activity of direct thrombin inhibitors.[2][14]
-
Chromogenic Anti-IIa Assays: These assays measure the inhibition of factor IIa (thrombin) and offer a quantitative measure of this compound concentration.[7][13]
-
Activated Clotting Time (ACT): ACT is a point-of-care test often used during procedures like percutaneous coronary intervention (PCI).[4][14]
Q4: When should I consider using an alternative to aPTT for this compound monitoring?
A4: Consider using an alternative assay when:
-
You require a precise measurement of this compound concentration.
-
The aPTT results are inconsistent or do not correlate with the clinical picture.
-
The patient has a prolonged baseline aPTT.[5]
-
High doses of this compound are being used, where the aPTT may become unresponsive.[9]
-
You are conducting research where accurate quantification of anticoagulant effect is critical.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| aPTT results are unexpectedly low or within the normal range despite this compound administration. | 1. This compound Resistance: Although rare, some patients may exhibit resistance to this compound.[10][11] 2. Incorrect Sample Handling: Improper blood collection or processing can affect results. 3. Reagent Variability: Different aPTT reagents have varying sensitivity to this compound.[5] 4. aPTT Plateau: At high this compound concentrations, the aPTT may not show further prolongation.[9] | 1. Confirm Drug Administration: Verify the this compound infusion rate and line integrity. 2. Rule out Pre-analytical Errors: Ensure proper sample collection in a citrated tube, correct fill volume, and timely processing. 3. Use an Alternative Assay: Switch to a more specific assay like dTT or a chromogenic anti-IIa assay to measure this compound concentration directly.[7][13] 4. Consult Literature for Reagent Sensitivity: If possible, determine the sensitivity of your institution's aPTT reagent to this compound. |
| aPTT results are excessively prolonged and do not correlate with the this compound dose. | 1. Concomitant Coagulopathy: The patient may have an underlying condition causing a prolonged aPTT (e.g., lupus anticoagulant, factor deficiency).[5] 2. Renal Impairment: this compound is cleared by the kidneys, so impaired renal function can lead to drug accumulation and a higher than expected aPTT.[4][15] 3. Sample Contamination: Contamination of the sample with this compound from the infusion line.[16] | 1. Review Patient History: Check for any known coagulopathies. 2. Assess Renal Function: Evaluate the patient's creatinine clearance and adjust the this compound dose if necessary.[4][15] 3. Ensure Proper Sampling Technique: Draw the blood sample from a line that is not being used for this compound infusion or ensure adequate flushing of the line.[16] 4. Perform a Mixing Study: A 1:1 mix with normal plasma can help differentiate between a factor deficiency and an inhibitor. |
| High inter-individual variability in aPTT response to the same this compound dose. | 1. Baseline aPTT Variation: Patients have different baseline aPTT values.[5] 2. Differences in Renal Function: Variations in drug clearance lead to different plasma concentrations.[4] 3. Variable Levels of Coagulation Factors: Patient-specific levels of coagulation factors can influence aPTT results. | 1. Establish a Baseline aPTT: Always measure a baseline aPTT before starting this compound.[16] 2. Individualize Dosing: Adjust the this compound dose based on the individual patient's response. 3. Utilize a More Specific Assay: For research and drug development, using a dTT or chromogenic assay will provide more consistent and comparable data across subjects. |
Data Presentation
Table 1: Comparison of Assays for this compound Monitoring
| Assay | Principle | Advantages | Disadvantages | Correlation with this compound |
| aPTT | Measures the time to clot formation via the intrinsic and common pathways. | Widely available, familiar. | Poor correlation, non-linear response, high variability.[6][7][9] | Poor to moderate.[6][12] |
| dTT | Measures the time to clot formation after adding a low concentration of thrombin to diluted plasma. | Better correlation than aPTT, more specific to thrombin inhibitors.[6][13] | Less widely available than aPTT, requires specific protocols. | Good to excellent.[6] |
| ECT | Uses ecarin, a snake venom enzyme, to activate prothrombin to meizothrombin, which is then inhibited by this compound. | Highly specific for direct thrombin inhibitors, linear dose-response. | Limited availability, higher cost. | Excellent. |
| Chromogenic Anti-IIa | Measures the residual activity of a known amount of added Factor IIa after inhibition by this compound. | Quantitative, highly specific, automated. | Higher cost, may not be available in all labs. | Excellent.[12] |
| ACT | Measures the time for whole blood to clot after activation. | Point-of-care testing, rapid results. | Less precise than plasma-based assays, affected by various factors. | Used for procedural monitoring, not for steady-state levels. |
Table 2: Recommended Therapeutic Ranges for this compound Monitoring
| Assay | Therapeutic Range |
| aPTT | 1.5 - 2.5 times baseline[4][5] |
| dTT | 60 - 90 seconds (example, institution-dependent)[16] |
| ACT | Target values vary by procedure and institution. |
Experimental Protocols
1. Activated Partial Thromboplastin Time (aPTT)
-
Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing a phospholipid, an activator (e.g., silica, kaolin), and calcium.
-
Methodology:
-
Collect whole blood in a tube containing 3.2% sodium citrate.
-
Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Pre-warm the plasma sample and the aPTT reagent to 37°C.
-
Mix equal volumes of plasma and aPTT reagent in a cuvette.
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.
-
Add pre-warmed calcium chloride to initiate the clotting cascade.
-
Measure the time until clot formation using a coagulometer.
-
2. Dilute Thrombin Time (dTT)
-
Principle: The dTT measures the clotting time of plasma after the addition of a standardized low concentration of thrombin. The patient's plasma is typically diluted with normal plasma or buffer to increase the sensitivity to direct thrombin inhibitors.
-
Methodology:
-
Prepare platelet-poor plasma as described for the aPTT.
-
Dilute the patient plasma with normal pooled plasma or a specific buffer (e.g., 1:4 dilution).[2]
-
Pre-warm the diluted plasma and the thrombin reagent to 37°C.
-
Add the thrombin reagent to the diluted plasma.
-
Measure the time to clot formation.
-
A standard curve can be generated using calibrators with known this compound concentrations to quantify the drug level.[8]
-
3. Ecarin Clotting Time (ECT)
-
Principle: Ecarin, a protease from the venom of the saw-scaled viper (Echis carinatus), directly converts prothrombin to meizothrombin. The activity of meizothrombin is inhibited by direct thrombin inhibitors like this compound. The clotting time is proportional to the this compound concentration.
-
Methodology:
-
Prepare platelet-poor plasma.
-
Incubate the plasma with the ecarin reagent at 37°C.
-
The ecarin activates prothrombin to meizothrombin.
-
The time to clot formation is measured after the addition of a clot-detecting agent.
-
4. Chromogenic Anti-IIa Assay
-
Principle: A known amount of excess Factor IIa (thrombin) is added to the plasma sample containing this compound. The this compound will inhibit a portion of the Factor IIa. The remaining active Factor IIa cleaves a chromogenic substrate, releasing a colored compound. The color intensity is inversely proportional to the this compound concentration.
-
Methodology:
-
Prepare platelet-poor plasma.
-
Mix the plasma with a reagent containing a known amount of Factor IIa.
-
Incubate to allow this compound to inhibit Factor IIa.
-
Add a chromogenic substrate specific for Factor IIa.
-
Measure the change in absorbance over time using a spectrophotometer.
-
The this compound concentration is determined from a standard curve prepared with this compound calibrators.[13]
-
Mandatory Visualizations
Caption: this compound's mechanism of action and its effect on the aPTT pathway.
Caption: Troubleshooting workflow for inconsistent aPTT results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting heparin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. academic.oup.com [academic.oup.com]
- 7. Chromogenic and Clot-Based this compound Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Direct Thrombin Inhibitor Resistance and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Use of this compound-Specific Monitoring Assays in Ventricular Assist Device Patients | Blood | American Society of Hematology [ashpublications.org]
- 14. Assays to Monitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. acforum-excellence.org [acforum-excellence.org]
Strategies to mitigate the risk of thrombosis in bivalirudin-treated subjects
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to mitigate the risk of thrombosis in subjects treated with bivalirudin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thrombosis in this compound-treated subjects?
A1: this compound is a direct thrombin inhibitor (DTI) that reversibly binds to both the catalytic site and the anion-binding exosite of thrombin.[1][2][3] Its relatively short half-life of approximately 25 minutes in patients with normal renal function can lead to a rapid decline in anticoagulant effect upon discontinuation of the infusion.[2][4][5] This can create a window of vulnerability to thrombosis, particularly acute stent thrombosis, if adequate anticoagulation is not maintained, especially in the period immediately following procedures like percutaneous coronary intervention (PCI).[3][6]
Q2: What are the key strategies to mitigate the risk of acute stent thrombosis post-PCI?
A2: A primary strategy is the continuation of a therapeutic dose of this compound infusion for a period after the procedure.[7][8] In patients with ST-segment elevation myocardial infarction (STEMI), continuing the infusion at a rate of 1.75 mg/kg/hr for up to 4 hours post-procedure should be considered.[7] Following this, a lower-rate infusion of 0.2 mg/kg/hr may be initiated for up to 20 hours if needed.[7] Additionally, ensuring adequate P2Y12 inhibitor loading is crucial to minimize the risk of stent thrombosis.[6]
Q3: How should this compound be monitored to ensure therapeutic anticoagulation?
A3: Several assays can be used to monitor this compound, including the activated partial thromboplastin time (aPTT), activated clotting time (ACT), ecarin clotting time (ECT), and dilute thrombin time (dTT).[4][9] The choice of assay can depend on the clinical setting. For PCI, ACT is commonly measured 5 minutes after the initial bolus dose.[5][10] For other indications, such as heparin-induced thrombocytopenia (HIT) or extracorporeal membrane oxygenation (ECMO), aPTT is frequently used with a target range of 1.5 to 2.5 times the patient's baseline value.[5][11][12] However, dTT is considered more specific and less prone to interference.[9][11]
Q4: Are there specific dosing considerations for patients with renal impairment?
A4: Yes, dose adjustments are necessary for patients with renal impairment. While the bolus dose typically does not require adjustment, the maintenance infusion rate should be reduced based on creatinine clearance (CrCl).[5][7] For patients with a CrCl <30 mL/min, the infusion dose should be reduced to 1 mg/kg/hr.[7] For patients on hemodialysis, the infusion rate should be further decreased to 0.25 mg/kg/hr.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suspected Subtherapeutic Anticoagulation | - Inadequate dosing- Rapid drug clearance- Incorrect monitoring assay | - Re-evaluate patient's weight and renal function for correct dosing.- Consider a more specific monitoring assay like dTT or ECT.[9]- Check for any interruptions in the this compound infusion.[11] |
| Acute Thrombosis Despite this compound Therapy | - Premature discontinuation of infusion- Inadequate P2Y12 inhibition- Patient-specific prothrombotic state | - Consider restarting this compound infusion or transitioning to another anticoagulant.[13][14]- Confirm administration of appropriate P2Y12 inhibitor loading dose.- Investigate for underlying hypercoagulable conditions. |
| Difficulty Transitioning to a Different Anticoagulant | - Inappropriate timing of new anticoagulant initiation | - To switch to a parenteral anticoagulant like heparin or enoxaparin, initiate it within 2 hours after discontinuing the this compound infusion.[13]- To switch to an oral anticoagulant like apixaban or rivaroxaban, initiate it within 2 hours after discontinuing the this compound infusion.[13] |
Quantitative Data Summary
Table 1: Recommended this compound Dosing Regimens
| Clinical Setting | Bolus Dose | Infusion Rate | Reference |
| Percutaneous Coronary Intervention (PCI) | 0.75 mg/kg | 1.75 mg/kg/hr | [5][10] |
| PCI in patients with HIT/HITTS | 0.75 mg/kg | 1.75 mg/kg/hr | [7] |
| Post-PCI in STEMI patients (to mitigate stent thrombosis) | N/A | 1.75 mg/kg/hr for up to 4 hours, then consider 0.2 mg/kg/hr for up to 20 hours | [7] |
| Continuous Infusion (e.g., DVT, HIT treatment) | 0.15-0.3 mg/kg | Varies based on monitoring (e.g., aPTT) | [11] |
| Renal Impairment (CrCl <30 mL/min) | No adjustment | 1 mg/kg/hr | [7] |
| Hemodialysis | No adjustment | 0.25 mg/kg/hr | [7] |
Table 2: Monitoring Parameters for this compound
| Assay | Therapeutic Range | Clinical Utility | Reference |
| Activated Clotting Time (ACT) | Target >300 seconds (during PCI) | Rapid monitoring during PCI | [5] |
| Activated Partial Thromboplastin Time (aPTT) | 1.5 - 2.5 times baseline | General monitoring, ECMO, HIT | [5][11][12] |
| Dilute Thrombin Time (dTT) | 60 - 90 seconds | More specific monitoring, less interference | [11] |
| Ecarin Clotting Time (ECT) | Assay-dependent | Highly specific for direct thrombin inhibitors | [4][9] |
Experimental Protocols
Protocol 1: Monitoring this compound Anticoagulation using aPTT
-
Baseline Sample: Collect a baseline blood sample for aPTT measurement prior to this compound administration.[11]
-
Initiation of Therapy: Administer the this compound bolus and start the continuous infusion as per the appropriate dosing regimen.
-
Post-Initiation Monitoring: Draw a blood sample for aPTT measurement 2-3 hours after the initiation of therapy or any dose change.[11]
-
Dose Titration: Adjust the infusion rate based on the aPTT result to achieve a therapeutic range of 1.5 to 2.5 times the baseline value.[11]
-
Routine Monitoring: Once two consecutive aPTT values are within the therapeutic range, monitoring can be extended to once daily.[11]
Protocol 2: Transitioning from this compound to a Parenteral Anticoagulant (e.g., Heparin)
-
Discontinuation of this compound: Stop the this compound infusion.
-
Initiation of New Anticoagulant: Initiate the new parenteral anticoagulant (e.g., heparin infusion) immediately after stopping the this compound infusion.[14]
-
Bolus Dose Consideration: In cases of high bleeding risk, consider omitting the initial bolus dose of the new anticoagulant.[13]
-
Monitoring: Begin monitoring the new anticoagulant as per standard laboratory protocols (e.g., aPTT for heparin).
Visualizations
Figure 1. Mechanism of action of this compound in the coagulation cascade.
Figure 2. Experimental workflow for aPTT-guided this compound monitoring.
Figure 3. Logical relationship of strategies to mitigate thrombosis risk.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The Rise and Fall of Anticoagulation with this compound During Percutaneous Coronary Interventions: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays to Monitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound Versus Heparin During Intervention in Acute Coronary Syndrome: A Systematic Review of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 8. mountsinai.org [mountsinai.org]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. acforum-excellence.org [acforum-excellence.org]
- 12. ject.edpsciences.org [ject.edpsciences.org]
- 13. acforum-excellence.org [acforum-excellence.org]
- 14. southdenver.com [southdenver.com]
Technical Support Center: Troubleshooting Unexpected Coagulation Assay Results with Bivalirudin
For researchers, scientists, and drug development professionals utilizing bivalirudin, obtaining accurate and predictable coagulation assay results is paramount. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this direct thrombin inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a non-linear or plateaued activated Partial Thromboplastin Time (aPTT) response at higher this compound concentrations?
A1: The aPTT assay can exhibit a non-linear response to this compound at higher concentrations, meaning the clotting time does not increase proportionally with the drug dose.[1] This can lead to an underestimation of the anticoagulant effect. For applications requiring higher doses of this compound, such as during extracorporeal membrane oxygenation (ECMO), a dose threshold has been identified where the aPTT response becomes less sensitive.[1]
Q2: My Prothrombin Time (PT) / International Normalized Ratio (INR) is elevated after this compound administration. Is this expected?
A2: Yes, this compound can prolong the PT and consequently elevate the INR.[2][3][4] This effect is due to its direct inhibition of thrombin, a key enzyme in the common coagulation pathway which the PT assay assesses. The extent of INR elevation is generally less pronounced than that observed with another direct thrombin inhibitor, argatroban.[4][5] When transitioning patients from this compound to a vitamin K antagonist like warfarin, this effect must be considered to avoid inaccurate assessment of warfarin's efficacy.[2][6]
Q3: The Activated Clotting Time (ACT) results are highly variable. How should I interpret them?
A3: While this compound does prolong the ACT in a dose-dependent manner, the relationship may not always be linear, and its utility for precise dose titration is debated.[3][7][8] Some studies suggest that the primary use of ACT during procedures like percutaneous coronary intervention (PCI) is to confirm that the drug has been administered, rather than to guide dosing.[8] For more sensitive and linear monitoring, especially in settings like cardiac surgery, alternative assays such as the ecarin clotting time (ECT) or a modified ACT (ACTT) have shown greater sensitivity.[7][9][10]
Q4: Are there more reliable assays for monitoring this compound's anticoagulant effect?
A4: Yes, several assays are considered more reliable and specific for monitoring this compound than the aPTT or ACT. These include:
-
Diluted Thrombin Time (dTT): The dTT assay has demonstrated superior reliability and a better correlation with this compound concentration compared to aPTT.[11][12][13] It is less affected by variables such as lupus anticoagulants or deficiencies in vitamin K-dependent factors.[12]
-
Chromogenic Anti-IIa (Anti-Factor IIa) Assay: This assay directly measures the inhibition of thrombin (Factor IIa) and shows a strong correlation with this compound dose.[13][14]
-
Ecarin Clotting Time (ECT): ECT is a highly sensitive method for monitoring this compound, particularly in cardiac surgery.[7][9]
Q5: Can patient-specific factors influence coagulation assay results with this compound?
A5: Yes, several patient-specific factors can lead to unexpected results:
-
Elevated Acute Phase Reactants: High levels of Factor VIII and fibrinogen can shorten the aPTT, potentially masking the anticoagulant effect of this compound and suggesting "this compound resistance".[15]
-
Renal Impairment: Since approximately 20% of this compound is cleared by the kidneys, patients with renal dysfunction may have reduced drug clearance, leading to higher than expected anticoagulant activity.[16][17]
-
Concomitant Medications: The co-administration of other anticoagulants (e.g., heparin, warfarin) or antiplatelet agents can increase the risk of bleeding and affect coagulation assay results.[17][18][19][20]
-
Underlying Coagulopathies: Pre-existing factor deficiencies or the presence of inhibitors like lupus anticoagulant can affect baseline clotting times and the response to this compound.[12][16]
Troubleshooting Guide
This section provides a structured approach to troubleshooting unexpected coagulation assay results when using this compound.
Issue 1: aPTT result is lower than expected for the given this compound dose.
Issue 2: PT/INR is significantly prolonged.
Data Summary
Table 1: Effect of this compound on Common Coagulation Assays
| Assay | Expected Effect | Considerations |
| aPTT | Prolonged | Non-linear response at high concentrations.[1] Affected by acute phase reactants.[15] |
| PT/INR | Prolonged | Expected effect, less pronounced than argatroban.[4][5] Interferes with warfarin monitoring.[2] |
| ACT | Prolonged | Variable response, may not be suitable for precise dose titration.[8] |
| Thrombin Time (TT) | Prolonged | Highly sensitive to direct thrombin inhibitors.[21] |
Table 2: Comparison of Monitoring Assays for this compound
| Assay | Principle | Advantages | Disadvantages |
| aPTT | Intrinsic & common pathway | Widely available | Non-linear response, susceptible to interferences[1][12][15] |
| dTT | Thrombin-induced clotting | Reliable, linear response, less interference[11][12] | May not be universally available |
| Anti-IIa | Chromogenic | Specific, good correlation with dose[13] | Can be affected by hemolysis or high bilirubin[14] |
| ECT | Ecarin-induced clotting | Highly sensitive to direct thrombin inhibitors[7] | Not widely available commercially |
Experimental Protocols
Diluted Thrombin Time (dTT) Assay Protocol (General Principle)
-
Sample Preparation: Patient's citrated plasma is diluted (e.g., 1:4 or 1:10) with normal pooled plasma or physiological saline.[12][22]
-
Incubation: The diluted plasma sample is incubated at 37°C.
-
Reagent Addition: A known concentration of thrombin-calcium reagent is added to the sample.
-
Clot Detection: The time to clot formation is measured optically or mechanically. The clotting time is proportional to the this compound concentration.[22]
Chromogenic Anti-IIa Assay Protocol (General Principle)
-
Sample Preparation: Patient's citrated plasma is prepared. For high concentrations, a pre-dilution with normal plasma may be necessary.[22]
-
Reagent Incubation: The plasma sample is incubated at 37°C with a known excess of human thrombin. This compound in the sample will inhibit a portion of this thrombin.
-
Substrate Addition: A chromogenic substrate specific for thrombin is added.
-
Colorimetric Reading: The residual, uninhibited thrombin cleaves the chromogenic substrate, releasing a colored compound. The color intensity, measured by a spectrophotometer, is inversely proportional to the this compound concentration.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound is a direct thrombin inhibitor that binds specifically and reversibly to both the catalytic site and the anion-binding exosite 1 of thrombin.[18][19][23][24] This binding prevents thrombin from cleaving fibrinogen to fibrin, thereby inhibiting the final step of the coagulation cascade and preventing clot formation.
General Experimental Workflow for Coagulation Assay
References
- 1. researchgate.net [researchgate.net]
- 2. This compound – UW Medicine Anticoagulation Services [sites.uw.edu]
- 3. Use of this compound as an Anticoagulant During Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Sensitivity of a Modified ACT Test to Levels of this compound Used During Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. Sensitivity of a Modified ACT Test to Levels of this compound Used During Cardiac Surgery | The Journal of ExtraCorporeal Technology [ject.edpsciences.org]
- 10. perfusion.com [perfusion.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 13. Chromogenic and Clot-Based this compound Assays for Monitoring Anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chromogenic and Clot-Based this compound Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct Thrombin Inhibitor Resistance and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Is it time to switch to this compound for ECMO anticoagulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assays to Monitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. austinpublishinggroup.com [austinpublishinggroup.com]
- 23. This compound - Wikipedia [en.wikipedia.org]
- 24. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Bivalirudin Protocols for Pediatric Animal Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bivalirudin in pediatric animal research models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound in pediatric animal models.
Question: Why am I not achieving the target Activated Clotting Time (ACT) or activated Partial Thromboplastin Time (aPTT) despite administering the calculated this compound dose?
Answer:
Several factors can contribute to a suboptimal anticoagulant response with this compound in pediatric animal models. Consider the following troubleshooting steps:
-
Inadequate Initial Bolus: The initial bolus dose may be insufficient to rapidly achieve a therapeutic concentration. In pediatric human patients undergoing cardiac surgery, bolus doses of 0.5 to 1.0 mg/kg have been used.[1] For animal models, particularly in procedures with high thrombotic risk like cardiopulmonary bypass (CPB), a bolus is crucial. If the initial ACT/aPTT is low, an additional bolus of 0.3 to 0.5 mg/kg can be considered.[1][2]
-
Inappropriate Infusion Rate: Pediatric animals, especially neonates and infants, may have a higher clearance of this compound compared to adults, necessitating higher weight-based infusion rates.[3] For instance, in pediatric cardiac surgery, infusion rates of 2.5 mg/kg/hr are often required to maintain adequate anticoagulation.[1] If the ACT/aPTT levels are consistently below the target range, a stepwise increase in the infusion rate by 10-20% is a reasonable approach.[4]
-
Stagnant Blood/Thrombus Formation: this compound's effectiveness can be diminished in areas of stagnant blood flow, as it can be cleaved by thrombin that is not actively circulating.[5] This can lead to thrombus formation within the extracorporeal circuit or catheters. Ensure continuous flow and consider adding a bolus of this compound (e.g., 50 mg) to the prime volume of the circuit.[1][6]
-
Increased Clotting Factor Consumption: During extensive surgical procedures or with significant hemodilution, there might be an increased consumption of clotting factors, leading to a hypercoagulable state that may require higher this compound doses.[1]
-
Drug Interaction: Concomitant administration of certain drugs can affect this compound's anticoagulant effect. For example, the risk of bleeding increases with the concurrent use of other anticoagulants like heparin or warfarin.[7][8]
Question: I am observing excessive bleeding or hemorrhage in my animal model. What should I do?
Answer:
Bleeding is the most common adverse effect of this compound.[7] If excessive bleeding is observed, take the following steps:
-
Immediately Discontinue this compound Infusion: this compound has a short half-life of approximately 25 minutes in subjects with normal renal function, and its anticoagulant effect subsides relatively quickly after stopping the infusion.[7][9]
-
Assess Hemodynamic Stability: Monitor the animal's vital signs, including blood pressure and heart rate, to assess for signs of hypovolemic shock.
-
Provide Supportive Care: Administration of intravenous fluids is recommended. In cases of significant blood loss, transfusion of packed red blood cells or fresh frozen plasma may be necessary.[7]
-
Consider Reversal (No Direct Antidote): There is no specific reversal agent for this compound.[9] Management relies on discontinuing the drug and providing supportive care. In severe cases, prothrombin complex concentrates might be considered, but this carries a risk of thromboembolic events.[7]
-
Review Dosing and Monitoring: Once the animal is stabilized, review the this compound dosing regimen and the frequency of coagulation monitoring to determine if the dose was too high or if monitoring was inadequate.
Question: The ACT/aPTT values are highly variable and do not seem to correlate well with the this compound dose. How can I improve monitoring?
Answer:
While ACT and aPTT are the most common methods for monitoring this compound, their correlation with drug concentration can be inconsistent, especially at higher doses.[8] Here are some strategies to improve monitoring:
-
Establish a Baseline: Always measure a baseline ACT and aPTT before administering this compound. The target therapeutic range is often 1.5 to 2.5 times the baseline value.[7]
-
Frequent Monitoring Initially: After the initial bolus and start of the infusion, monitor ACT every 5-15 minutes for the first hour to ensure the target range is achieved and maintained.[7] Once stable, the monitoring frequency can be reduced.
-
Consider Alternative Assays: The ecarin clotting time (ECT) has shown a stronger correlation with this compound concentrations but is not widely available as a point-of-care test.[10]
-
Standardize Blood Sampling: Ensure consistent blood sampling techniques to avoid contamination or dilution, which can affect coagulation assay results.
-
Understand Assay Limitations: Be aware that ACT can be influenced by factors other than anticoagulation, such as hemodilution and hypothermia, which are common in surgical models.[11]
Frequently Asked Questions (FAQs)
What is a typical starting dose for this compound in a neonatal piglet model undergoing cardiopulmonary bypass?
While specific protocols for neonatal piglets are not extensively published, a reasonable starting point can be extrapolated from pediatric human data. A bolus of 1.0 mg/kg followed by a continuous infusion of 2.5 mg/kg/hr is a common starting regimen in pediatric cardiac surgery.[1] It is crucial to monitor ACT or aPTT closely and titrate the dose based on the results. Adding a 50 mg bolus of this compound to the pump prime is also recommended.[1][6]
How should I adjust the this compound dose for an animal with renal impairment?
This compound is partially cleared by the kidneys, so dose adjustments are necessary in cases of renal impairment to avoid drug accumulation and increased bleeding risk.[7] For animals with moderate to severe renal impairment (creatinine clearance <30 mL/min), a reduction in the infusion rate to 1 mg/kg/hr is recommended.[3][6][7] In animals undergoing hemodialysis, the infusion rate should be further reduced to 0.25 mg/kg/hr.[3][7][11] The bolus dose generally does not require adjustment.[3][7]
What are the key differences between this compound and heparin for anticoagulation in animal research?
| Feature | This compound | Heparin |
| Mechanism of Action | Direct thrombin inhibitor | Indirect thrombin inhibitor (requires antithrombin) |
| Monitoring | ACT, aPTT (less predictable) | ACT, aPTT (more established) |
| Reversal Agent | None | Protamine sulfate |
| Heparin-Induced Thrombocytopenia (HIT) | Does not cause HIT | Can cause HIT |
| Half-life | ~25 minutes | Variable, longer |
| Dosing | More predictable dose-response | More variable dose-response |
How do I prepare this compound for administration?
This compound is typically supplied as a lyophilized powder. To prepare it for intravenous administration:
-
Reconstitute the 250 mg vial with 5 mL of sterile water for injection to yield a concentration of 50 mg/mL.[12]
-
Gently swirl the vial until the powder is completely dissolved.
-
Further dilute the reconstituted solution in a larger volume of 5% dextrose in water (D5W) or 0.9% sodium chloride to a final concentration of 5 mg/mL for infusion.[7][12]
-
The prepared solution should be stored according to the manufacturer's instructions, but it is generally recommended to be used promptly.
Experimental Protocols
This compound Administration and Monitoring for Cardiopulmonary Bypass in a Juvenile Swine Model
Objective: To achieve and maintain adequate anticoagulation during a surgical procedure involving cardiopulmonary bypass.
Materials:
-
This compound for injection (250 mg vial)
-
Sterile water for injection
-
5% Dextrose in water (D5W) or 0.9% Sodium Chloride
-
Syringes and needles for reconstitution and administration
-
Infusion pump
-
Activated Clotting Time (ACT) monitoring system and cartridges
-
Blood gas analyzer with co-oximetry (for aPTT if available)
Procedure:
-
Baseline Measurement: Prior to any drug administration, obtain a baseline blood sample to measure the baseline ACT.
-
This compound Preparation: Reconstitute and dilute this compound to a final concentration of 5 mg/mL as described in the FAQ section.
-
Circuit Prime: Add a 50 mg bolus of this compound to the prime solution of the cardiopulmonary bypass circuit.[1][6]
-
Initial Bolus Dose: Administer an intravenous bolus of 1.0 mg/kg of this compound to the animal.[1]
-
Continuous Infusion: Immediately following the bolus, start a continuous intravenous infusion of this compound at a rate of 2.5 mg/kg/hr.[1]
-
Initial Monitoring: Five minutes after the initial bolus, measure the ACT. The target is typically >400 seconds for CPB.[1]
-
Dose Titration:
-
Discontinuation: The this compound infusion is typically stopped approximately 15 minutes before weaning from cardiopulmonary bypass.[6]
-
Post-Procedure Monitoring: Continue to monitor the animal for signs of bleeding for several hours post-procedure.
Visualizations
Caption: this compound directly inhibits thrombin, preventing the conversion of fibrinogen to fibrin.
Caption: Workflow for this compound administration and monitoring during cardiopulmonary bypass.
References
- 1. Comparison of two pediatric cases requiring the use of this compound during cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. drugs.com [drugs.com]
- 4. This compound in pediatric patients maintained on extracorporeal life support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. baxterpi.com [baxterpi.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. childrensmercy.org [childrensmercy.org]
- 10. researchgate.net [researchgate.net]
- 11. reference.medscape.com [reference.medscape.com]
- 12. drugs.com [drugs.com]
Validation & Comparative
Bivalirudin Demonstrates Non-Inferiority to Heparin in Cardiac Surgery Models: A Comparative Guide
A comprehensive analysis of experimental data indicates that bivalirudin is a safe and effective alternative to heparin for anticoagulation during cardiac surgery, exhibiting a non-inferior profile in key safety and efficacy endpoints. This guide provides a detailed comparison of the two anticoagulants, supported by experimental data from various studies, detailed methodologies, and visual representations of their mechanisms and experimental applications.
This compound, a direct thrombin inhibitor, has emerged as a viable alternative to unfractionated heparin for patients undergoing cardiac procedures, particularly those with heparin-induced thrombocytopenia (HIT) or heparin resistance.[1][2][3] Clinical trials have demonstrated that this compound achieves procedural success rates comparable to heparin, with no significant differences in mortality.[4]
Performance Comparison: this compound vs. Heparin
A review of comparative studies highlights the similar performance of this compound and heparin in cardiac surgery settings. The following tables summarize key quantitative data from these studies.
| Outcome | This compound Cohort | Heparin Cohort | Study Population | Reference |
| Mortality Rate | 0–3% | 0–9% | Adult and pediatric cardiac surgery patients | [1][2] |
| Major Bleeding/Reoperation Rate | 0–6% | 0–27% | Adult and pediatric cardiac surgery patients | [2][3] |
Table 1: Mortality and Major Bleeding/Reoperation Rates
| Endpoint | This compound Arm | Heparin/Protamine Arm | Follow-up | Result | Reference |
| Procedural Success* | Not specified | Not specified | 7 days, 30 days, 12 weeks | Not significantly different | [4] |
| 24-hour Blood Loss | Similar | Similar | 24 hours post-procedure | No significant difference | [4] |
| Overall Incidence of Transfusions | Similar | Similar | Perioperative period | No significant difference | [4] |
| Duration of Surgery | Similar | Similar | Intraoperative | No significant difference | [4] |
Table 2: Procedural and Safety Endpoints from a Randomized Multicenter Trial *Procedural success was defined as freedom from death, Q-wave myocardial infarction, stroke, or repeat revascularization.[4]
Mechanism of Action: A Tale of Two Anticoagulants
Heparin and this compound employ different mechanisms to achieve their anticoagulant effects. Heparin acts indirectly by binding to antithrombin III, which then inactivates thrombin and other coagulation factors. In contrast, this compound directly, and reversibly, inhibits thrombin.
Experimental Protocols
Standardized protocols are crucial for the valid comparison of anticoagulants in cardiac surgery models. Below are summaries of typical methodologies employed in these studies.
Anticoagulation and Monitoring Protocol
A common experimental workflow involves the randomization of patients to either the this compound or heparin arm, followed by drug administration and rigorous monitoring of anticoagulation levels.
This compound Administration:
-
On-Pump Cardiac Surgery: A common dosing regimen involves an initial bolus of 1.0 mg/kg followed by a continuous infusion of 2.5 mg/kg/h.[5][6]
-
Off-Pump Cardiac Surgery: A typical dose is a 0.75 mg/kg bolus followed by a 1.75 mg/kg/h infusion.[6]
Heparin Administration:
-
Dosing is often weight-based, for example, 4.0 mg/kg, and adjusted to achieve the target Activated Clotting Time (ACT).[7]
Monitoring:
-
The primary method for monitoring anticoagulation during surgery is the ACT, with a target often set at >400 seconds or 2.5 times the baseline value.[1][2]
Conclusion
The available evidence from cardiac surgery models indicates that this compound is a non-inferior alternative to heparin. It offers a comparable safety and efficacy profile, with similar rates of procedural success and mortality. This compound presents a particularly valuable option for patients with contraindications to heparin. Further large-scale studies will continue to refine the optimal use of this compound in various cardiac surgical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. A comparison of this compound to heparin with protamine reversal in patients undergoing cardiac surgery with cardiopulmonary bypass: the EVOLUTION-ON study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of this compound as an Anticoagulant During Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. perfusion.com [perfusion.com]
- 7. Randomized Controlled Trial of Heparin Versus this compound Anticoagulation in Acyanotic Children Undergoing Open Heart Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-effectiveness analysis of bivalirudin compared to other anticoagulants in a research context
In the landscape of anticoagulant therapy, particularly within cardiovascular research and clinical application, the choice between different agents is a complex decision weighing efficacy, safety, and economic implications. This guide provides a detailed cost-effectiveness analysis of bivalirudin in comparison to other commonly used anticoagulants, primarily heparin and fondaparinux. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of key experimental data and methodologies to inform future research and clinical trial design.
Comparative Cost-Effectiveness Data
The economic viability of an anticoagulant is intrinsically linked to its clinical performance, including its ability to prevent ischemic events while minimizing bleeding complications. The following tables summarize quantitative data from pivotal studies, offering a comparative overview of this compound's cost-effectiveness.
Table 1: Cost-Effectiveness of this compound vs. Heparin in Percutaneous Coronary Intervention (PCI)
| Study/Model | Patient Population | Comparator | Incremental Cost of this compound | Cost-Effectiveness Ratio | Key Findings |
| Decision-Analytic Model[1][2] | Patients undergoing PCI | Unfractionated Heparin (UFH) Monotherapy | +$571 per patient |
| This compound is projected to increase costs for most patients and is considered cost-effective only for a minority with a high bleeding risk.[1][2] |
| REPLACE-2 Trial[3] | Patients undergoing non-emergent PCI | Heparin + routine Glycoprotein IIb/IIIa (GP IIb/IIIa) inhibitor | -
| Not Applicable (Dominant Strategy) | This compound with provisional GP IIb/IIIa inhibition resulted in similar ischemic outcomes and significant cost savings, primarily due to reductions in bleeding events.[3] |
| Prospective Registry[4] | Patients undergoing primary PCI (PPCI) | Unfractionated Heparin (UFH) | Increased anticoagulant cost with this compound (£246,236 vs. £4,483 for the cohort) | Not formally calculated, but implied to be not cost-effective | Reintroducing heparin as the standard anticoagulant did not lead to clinically relevant changes in patient outcomes, including bleeding, but resulted in major cost reductions.[4] |
Table 2: Cost-Effectiveness of this compound vs. Other Anticoagulants in Heparin-Induced Thrombocytopenia (HIT)
| Study/Model | Patient Population | Comparators | Total Institutional Cost (per patient) | Adverse Events Averted (AEA) | Key Findings |
| Decision-Tree Model[5][6][7][8][9][10] | Patients with suspected HIT | Argatroban, Fondaparinux | This compound: $1,466Argatroban: $1,250Fondaparinux: $151 | This compound: 0.9947Argatroban: 0.9957Fondaparinux: 0.9989 | Fondaparinux was the dominant strategy, being both less expensive and more effective in averting adverse events compared to this compound and argatroban.[5][6][7][8][9][10] |
Experimental Protocols
Understanding the methodologies behind the cost-effectiveness analyses is crucial for interpreting the results. Below are summaries of the experimental protocols from key cited studies.
Decision-Analytic Model for PCI (Based on NCDR CathPCI Registry)
-
Objective: To evaluate the cost-effectiveness of substituting this compound for unfractionated heparin (UFH) alone in patients undergoing PCI, stratified by bleeding risk.[1][2]
-
Study Design: A decision-analytic model was developed using a validated model to predict the risk of major bleeding for 81,628 patients from the National Cardiovascular Data Registry (NCDR) CathPCI Registry who received UFH only.[1]
-
Interventions: The model compared two strategies: (1) this compound for all patients, and (2) UFH monotherapy for all patients.
-
Data Sources:
-
Clinical Efficacy: The relative risk reduction for major bleeding with this compound (33%) was based on the ISAR-REACT 3 trial.[1][2]
-
Costs: Drug costs were based on wholesale acquisition costs. Costs associated with PCI-related complications were derived from single-center data.[1]
-
Outcomes: A Markov model was used to estimate the loss of life expectancy associated with a major bleed.[1]
-
-
Analysis: Cost-effectiveness was assessed by calculating the incremental cost per major bleeding event avoided and the incremental cost per quality-adjusted life-year (QALY) gained.[2]
REPLACE-2 Trial: Economic Evaluation
-
Objective: To compare the costs of PCI using this compound with provisional GP IIb/IIIa inhibition versus heparin with routine GP IIb/IIIa inhibition.[3]
-
Study Design: A prospective economic evaluation was conducted alongside the Randomized Evaluation in PCI Linking Angiomax to Reduced Clinical Events (REPLACE)-2 trial, which included 4,651 U.S. patients undergoing non-emergent PCI.[3]
-
Interventions: Patients were randomized to receive either:
-
This compound with provisional GP IIb/IIIa inhibition.
-
Heparin plus routine GP IIb/IIIa inhibition.[3]
-
-
Data Collection: Resource utilization data were collected prospectively for all U.S. patients through 30-day follow-up.[3]
-
Analysis: In-hospital and 30-day costs were compared between the two groups. Regression modeling was used to identify the primary drivers of cost savings.[3]
Decision-Tree Model for HIT
-
Objective: To conduct a cost-effectiveness analysis of argatroban, this compound, and fondaparinux for the treatment of suspected heparin-induced thrombocytopenia (HIT).[6][7][8]
-
Study Design: A three-arm decision-tree model was developed to simulate a hypothetical cohort of patients with suspected HIT.[5][9]
-
Interventions: The model compared three treatment strategies: (1) Argatroban, (2) this compound, and (3) Fondaparinux.
-
Data Sources:
-
Analysis: The primary outcome was the total cost per patient, and the secondary outcome was the rate of adverse events averted. Probabilistic sensitivity analyses were performed to address uncertainty in the model parameters.[6][7][8]
Visualizing Methodologies and Pathways
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a patient flow in a cost-effectiveness model and the mechanisms of action of the anticoagulants.
Caption: Decision-tree model workflow for HIT cost-effectiveness analysis.
Caption: Simplified mechanism of action for different anticoagulants.
Conclusion
The cost-effectiveness of this compound is highly dependent on the clinical context and the comparator anticoagulant. When compared to heparin plus a routine GP IIb/IIIa inhibitor in PCI, this compound has demonstrated the potential for cost savings, largely by reducing expensive bleeding complications.[3] However, against heparin monotherapy, this compound is a more expensive strategy that may only be cost-effective in patients with a very high risk of bleeding.[1][2] In the context of suspected HIT, fondaparinux appears to be a more cost-effective option than this compound.[5][6][10]
For researchers and drug development professionals, these findings underscore the importance of patient stratification in clinical trial design and economic modeling. Future research should continue to focus on identifying patient subgroups who are most likely to benefit from the specific properties of this compound, thereby optimizing both clinical outcomes and resource utilization. The methodologies outlined in this guide provide a framework for designing and evaluating such studies.
References
- 1. Cost-effectiveness of targeting patients undergoing percutaneous coronary intervention for therapy with this compound versus heparin monotherapy according to predicted risk of bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Economic evaluation of this compound with provisional glycoprotein IIB/IIIA inhibition versus heparin with routine glycoprotein IIB/IIIA inhibition for percutaneous coronary intervention: results from the REPLACE-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Cost-Effectiveness of Anticoagulants for the Management of Suspected Heparin-Induced Thrombocytopenia in the US - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Cost-effectiveness of anticoagulants for suspected heparin-induced thrombocytopenia in the United States | Blood | American Society of Hematology [ashpublications.org]
Reversibility of Direct Thrombin Inhibitors: A Comparative Analysis of Bivalirudin, Argatroban, and Dabigatran
For Immediate Release
This guide provides a comprehensive comparison of the reversibility of three prominent direct thrombin inhibitors (DTIs): bivalirudin, argatroban, and dabigatran. The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of reversal strategies, quantitative data on reversal times, and the experimental protocols used to assess their efficacy.
Executive Summary
Direct thrombin inhibitors are a class of anticoagulants that offer a more predictable anticoagulant response compared to traditional therapies. However, the ability to rapidly reverse their effects is crucial in managing bleeding complications or for patients requiring emergency surgery. This guide highlights the different approaches to reversing the anticoagulant effects of this compound, argatroban, and dabigatran.
This compound and argatroban, both administered intravenously, are primarily reversed by discontinuing the infusion. Their short half-lives allow for a relatively rapid return to normal hemostasis. In contrast, the oral anticoagulant dabigatran has a specific reversal agent, idarucizumab, a monoclonal antibody fragment that provides immediate and complete neutralization of dabigatran's anticoagulant effect.
Comparative Data on Reversibility
The following tables summarize the key quantitative data regarding the reversibility of this compound, argatroban, and dabigatran.
| Parameter | This compound | Argatroban | Dabigatran with Idarucizumab |
| Reversal Strategy | Discontinuation of infusion | Discontinuation of infusion | Administration of Idarucizumab |
| Time to Normalization of Coagulation | ~1 hour[1][2] | 2-4 hours[3] | Within minutes[4][5] |
| Half-Life | 25 minutes (normal renal function)[1] | 39-51 minutes | 12-14 hours |
| FDA-Approved Reversal Agent | None[1] | None[6] | Idarucizumab (Praxbind®) |
| Mechanism of Reversal | Drug clearance | Drug clearance | Specific binding and neutralization |
Table 1: General Comparison of Reversibility
| Outcome | This compound | Argatroban | Dabigatran with Idarucizumab |
| Time to Bleeding Cessation | Not specifically studied in dedicated reversal trials; expected to correlate with normalization of coagulation. | Not specifically studied in dedicated reversal trials; expected to correlate with normalization of coagulation. | Median of 2.5 hours (in a subgroup of patients with GI bleeding in the RE-VERSE AD trial) |
Table 2: Clinical Outcome of Bleeding Cessation
Experimental Protocols
Accurate monitoring of anticoagulant effect and its reversal is critical. Several laboratory assays are employed for this purpose.
Activated Partial Thromboplastin Time (aPTT)
The aPTT test is a common method used to monitor the anticoagulant effect of DTIs.
Methodology:
-
A blood sample is collected in a tube containing an anticoagulant (e.g., sodium citrate).
-
The sample is centrifuged to separate the plasma.
-
An activator of the intrinsic coagulation pathway (e.g., silica, kaolin) and phospholipids are added to the plasma.
-
Calcium is then added to initiate clotting.
-
The time taken for a clot to form is measured in seconds.
The therapeutic range for DTI therapy is typically 1.5 to 2.5 times the patient's baseline aPTT.
Diluted Thrombin Time (dTT)
The dTT is a more specific test for measuring the activity of direct thrombin inhibitors.
Methodology:
-
The patient's plasma is diluted with normal pooled plasma.
-
A known amount of thrombin is added to the diluted plasma.
-
The time to clot formation is measured.
-
The clotting time is proportional to the concentration of the DTI in the plasma.
Ecarin Clotting Time (ECT)
ECT is another specific assay for DTIs that is not affected by other anticoagulants like heparin.
Methodology:
-
Ecarin, a snake venom enzyme, is added to the patient's plasma.
-
Ecarin directly converts prothrombin to meizothrombin, which is then inhibited by the DTI.
-
The time to clot formation is measured, which is directly proportional to the DTI concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and a typical experimental workflow for assessing anticoagulant reversal.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Managing argatroban in heparin‐induced thrombocytopenia: A retrospective analysis of 729 treatment days in 32 patients with confirmed heparin‐induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. childrensmercy.org [childrensmercy.org]
- 6. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Bivalirudin vs. Heparin: A Comparative Analysis of Their Impact on Inflammatory Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two key anticoagulants, bivalirudin and heparin, on inflammatory markers. The information presented is based on experimental data from published clinical studies, offering insights for research and drug development in cardiovascular and inflammatory diseases.
Executive Summary
This compound and heparin, while both effective anticoagulants, exhibit distinct profiles in their modulation of inflammatory responses. Evidence suggests that heparin possesses direct anti-inflammatory properties by binding to and neutralizing pro-inflammatory cytokines. In contrast, this compound's impact on inflammation appears to be more indirect, primarily mediated through its specific inhibition of thrombin and subsequent reduction in platelet activation. Clinical data indicates that this compound may be associated with a greater reduction in certain inflammatory markers, such as high-sensitivity C-reactive protein (hs-CRP), over the long term compared to heparin. However, in the acute phase of intervention, the differences are less pronounced.
Data on Inflammatory Markers
The following table summarizes the quantitative data from clinical trials comparing the effects of this compound and heparin on key inflammatory markers.
| Inflammatory Marker | Study Population | This compound Group | Heparin Group | Time Point | Key Findings |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Patients undergoing elective percutaneous coronary intervention (PCI) | Lower concentration by 3.5 mg/L (p=0.002) | Higher concentration | 30 days post-PCI | This compound was associated with a significantly lower hs-CRP concentration at 30 days.[1] |
| Patients with acute myocardial infarction undergoing PCI | 30% reduction from baseline | 30% reduction from baseline | 7 days post-operation | Both groups showed a similar reduction in hs-CRP levels.[2] | |
| Interleukin-6 (IL-6) | Patients undergoing elective PCI | Similar increase from baseline | Similar increase from baseline | 1 day after PCI | Both treatment regimens resulted in a similar increase in IL-6 levels one day after the procedure.[1] |
| Interleukin-10 (IL-10) | Patients with acute myocardial infarction undergoing PCI | 20% increase from baseline | 20% increase from baseline | 7 days post-operation | Both groups exhibited a similar increase in the anti-inflammatory cytokine IL-10.[2] |
Experimental Protocols
Measurement of Inflammatory Markers in Patients Undergoing Percutaneous Coronary Intervention
A key study evaluating the impact of this compound versus unfractionated heparin plus eptifibatide on inflammatory markers in patients undergoing elective PCI employed the following methodology:
-
Patient Cohort: 63 patients undergoing elective PCI were randomized to receive either this compound or unfractionated heparin plus eptifibatide.[1]
-
Blood Sampling: Blood samples were collected at baseline, 10 minutes, and 1 day after the intervention. A subset of patients also had blood drawn at 30 days post-PCI.[1]
-
Analyte Measurement:
-
High-sensitivity C-reactive protein (hs-CRP) and Interleukin-6 (IL-6) concentrations were measured from the collected blood samples. While the specific assay kits were not detailed in the publication, such measurements are typically performed using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[1] These assays involve the use of antibodies specific to the target inflammatory marker, and the concentration is determined by colorimetric or chemiluminescent detection.
-
General Protocol for Inflammatory Marker Analysis using ELISA
While specific details vary between manufacturers, a general workflow for measuring inflammatory markers like hs-CRP, IL-6, and TNF-α using ELISA is as follows:
Signaling Pathways and Mechanisms of Action
Heparin's Direct Anti-Inflammatory Signaling Pathway
Heparin exerts a direct anti-inflammatory effect by binding to various inflammatory mediators. A key mechanism involves its interaction with pro-inflammatory cytokines.[3][4][5]
References
- 1. The anti-inflammatory effects of heparin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of this compound and Ordinary Heparin on the Incidence of Bleeding Events and the Level of Inflammation after Interventional Therapy for Acute Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Heparin and Its Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of the Anti-Inflammatory Action of Heparin [mdpi.com]
- 5. researchgate.net [researchgate.net]
Validation of bivalirudin's efficacy in preventing thrombosis in ventricular assist devices
For Researchers, Scientists, and Drug Development Professionals
The prevention of thrombosis in patients with ventricular assist devices (VADs) remains a critical challenge, balancing the risk of devastating thromboembolic events against the danger of bleeding complications. While the standard of care has traditionally revolved around heparin and vitamin K antagonists, the direct thrombin inhibitor bivalirudin has emerged as a potential alternative. This guide provides an objective comparison of this compound's efficacy in preventing VAD thrombosis against traditional anticoagulants, supported by available experimental data.
Comparative Efficacy and Safety
The current body of evidence directly comparing this compound to heparin for primary thrombosis prevention in adult VAD patients is limited, with most studies being retrospective, single-center, or focused on pediatric populations and specific complications like pump thrombosis or heparin-induced thrombocytopenia (HIT). However, existing data provides preliminary insights into the relative performance of these anticoagulants.
| Outcome Measure | This compound | Unfractionated Heparin (UFH) | Study Population & Type | Citation |
| Thrombotic Events | ||||
| Major Thrombotic Complications | Odds Ratio: 2.53 (95% CI, 0.47–13.59; p = 0.450) | Reference | Pediatric Continuous Flow VAD (Retrospective Cohort) | [1] |
| Pump Thrombosis Resolution ("Washout") | Successful in 6 of 8 cases | Not Applicable | Pediatric Continuous Flow VAD (Retrospective Cohort) | [1] |
| Subsequent Re-thrombosis Episodes | 18.2% | 57.7% (p<0.05) | Adult HeartWare LVAD with Pump Thrombosis (Retrospective) | [2] |
| Thromboembolic Complications | 0 events | Not directly compared | Adult VAD Implantation (Observational) | [3] |
| Bleeding Events | ||||
| Major Bleeding Complications | Odds Ratio: 0.29 (95% CI, 0.09–0.97; p = 0.038) | Reference | Pediatric Continuous Flow VAD (Retrospective Cohort) | [1] |
| Minor Bleeding | 2 episodes (subsided with dose adjustment) | Not directly compared | Adult VAD Implantation (Observational) | [3] |
| Anticoagulation Stability | ||||
| Percentage Time in Therapeutic Range | 59.7 ± 4.2% | 36.3 ± 7.1% (p<0.01) | Adult HeartWare LVAD with Pump Thrombosis (Retrospective) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of experimental protocols from key studies.
Puri et al. (2022): this compound vs. UFH in Pediatric Continuous Flow VADs[1]
-
Study Design: Single-center retrospective cohort study.
-
Patient Population: 42 pediatric patients (<21 years old) with continuous flow VADs (41 HeartWare HVAD, 1 HeartMate 3).
-
Anticoagulation Protocols:
-
This compound: Dosing targeted to achieve an activated partial thromboplastin time (aPTT) of 1.5-2.5 times the baseline value.
-
Unfractionated Heparin (UFH): Dosing targeted to achieve an anti-factor Xa level of 0.3-0.7 IU/mL.
-
-
Primary Outcomes: Major hemorrhagic and thrombotic complications.
Pieri et al. (2014): Primary Anticoagulation with this compound in VAD Implantation[3]
-
Study Design: Observational study.
-
Patient Population: 12 consecutive adult patients undergoing VAD implantation.
-
Anticoagulation Protocol:
-
This compound: Continuous infusion initiated at a starting dose of 0.025 mg/kg/h, with the dose adjusted to maintain a target aPTT between 45 and 60 seconds. The mean dose was 0.040 ± 0.026 mg/kg/h.
-
-
Primary Outcomes: Thromboembolic and bleeding complications.
Zayat et al. (2019): Anticoagulation for HeartWare LVAD Thrombosis[2]
-
Study Design: Retrospective analysis.
-
Patient Population: 49 adult patients who developed pump thrombosis in a cohort of 197 HeartWare LVAD recipients.
-
Anticoagulation Protocols:
-
This compound (n=11): Intravenous infusion with monitoring of aPTT.
-
Unfractionated Heparin (n=26): Intravenous infusion with monitoring of aPTT.
-
-
Primary Outcomes: Complications, survival, re-thrombosis episodes, and time in therapeutic anticoagulation range.
Signaling Pathways and Mechanisms of Action
Understanding the underlying biological pathways is essential for developing and evaluating anticoagulant therapies.
The Coagulation Cascade
This compound and heparin interrupt this cascade at different points to exert their anticoagulant effects.
Mechanisms of Action
Experimental Workflow for a Comparative Study
To address the current gaps in the literature, a prospective, randomized controlled trial is necessary. The following workflow is proposed for such a study.
Proposed Clinical Trial Workflow
Conclusion and Future Directions
The available data, primarily from pediatric and specific adult populations, suggests that this compound may offer a favorable safety profile concerning bleeding complications compared to unfractionated heparin in VAD patients.[1] Furthermore, some evidence points towards better anticoagulation stability with this compound.[2] However, the data on thrombotic events is less clear, with one pediatric study showing no significant difference.[1]
The major limitation in guiding clinical practice is the absence of large-scale, prospective, randomized controlled trials in the adult VAD population. Such studies are crucial to definitively establish the efficacy and safety of this compound as a primary agent for thrombosis prevention in this high-risk patient group. Future research should focus on standardized dosing and monitoring protocols, and include a comprehensive range of clinical endpoints, including device thrombosis, stroke, bleeding, and mortality.
References
- 1. This compound or Unfractionated Heparin for Anticoagulation in Pediatric Patients on Continuous Flow Ventricular Assist Device Support: Single-Center Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Primary anticoagulation with this compound for patients with implantable ventricular assist devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Bivalirudin
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Bivalirudin. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
This compound, a direct thrombin inhibitor, is a potent anticoagulant used in clinical and research settings.[1][2] Its handling requires strict adherence to safety protocols to prevent accidental exposure and ensure the well-being of laboratory personnel. This guide outlines the necessary personal protective equipment (PPE), handling procedures, disposal methods, and emergency responses for working with this compound in a research environment.
Essential Safety and Handling Data
Proper storage and awareness of exposure limits are fundamental to the safe handling of this compound. The following table summarizes key quantitative data for laboratory use.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | 200 µg/m³ (8-hour Time-Weighted Average) | [3] |
| 1500 µg/m³ (Short-Term Exposure Limit) | [3] | |
| Storage (Lyophilized Powder) | 20-25°C (68-77°F) | [4] |
| Storage (Reconstituted Solution) | 2-8°C for up to 24 hours | [4] |
| Storage (Diluted Solution) | Room temperature for up to 24 hours (at 0.5-5 mg/mL) | [4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound powder and solutions to minimize exposure risk.
Core PPE Requirements:
-
Gloves: Impervious gloves, such as nitrile, are required for all handling procedures.[3] For bulk processing or situations with a high risk of splash, double gloving is recommended.[4]
-
Eye Protection: Safety glasses or goggles are essential to protect against splashes or airborne particles.[3]
-
Body Protection: A lab coat or other protective overgarment should be worn to prevent skin contact.[4]
Standard Operating Procedure for Handling this compound
The following step-by-step guide details the safe handling of this compound from receipt to disposal in a laboratory setting.
Preparation and Reconstitution
-
Pre-Handling: Before handling, ensure the work area is clean and decontaminated. Prepare all necessary materials, including sterile water for injection, appropriate diluents (e.g., 5% dextrose in water or 0.9% sodium chloride), and sterile syringes and vials.[2]
-
Reconstitution:
-
Carefully remove the cap from the this compound vial.
-
Using a sterile syringe, add the appropriate volume of sterile water for injection to the vial. For a 250 mg vial, 5 mL is typically used to yield a concentration of 50 mg/mL.[2]
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming. The resulting solution should be clear and colorless to slightly yellow.[5]
-
-
Dilution:
-
Withdraw the desired volume of the reconstituted solution.
-
Further dilute in an appropriate infusion bag or container to the final desired concentration for your experiment.[2]
-
Experimental Use
-
When using this compound in in vitro assays, such as activated partial thromboplastin time (aPTT) or chromogenic assays, handle all solutions within a designated area.[1][6]
-
For animal studies, administer the prepared this compound solution using appropriate and calibrated delivery systems.[7]
-
Always handle this compound solutions with care to avoid splashes and aerosol generation.
Spill Cleanup
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbent material and place it in a suitable, closed container for disposal.[1]
-
Clean the spill area with a suitable decontamination solution.
-
-
Spills (powder):
-
Avoid generating dust.
-
Gently cover the spill with a damp paper towel to avoid aerosolization.
-
Carefully sweep up the material and place it in a sealed container for disposal.[1]
-
Disposal
-
Dispose of all waste materials, including empty vials, used syringes, and contaminated PPE, in accordance with all applicable federal, state, and local regulations.[2]
-
Do not let the product enter drains.[1] Unused this compound solutions should be disposed of as chemical waste.
Emergency Procedures
In case of accidental exposure, follow these immediate first-aid measures.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
Visual Workflow Guides
The following diagrams illustrate the standard workflows for handling this compound and responding to emergencies.
References
- 1. Assays to Monitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. acforum-excellence.org [acforum-excellence.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Meta-Analysis of this compound vs. Heparin in Patients with MI Examines Mortality and Bleeding Rates - CRF [crf.org]
- 6. essentiahealth.testcatalog.org [essentiahealth.testcatalog.org]
- 7. formativepharma.com [formativepharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
